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  • Product: 2-amino-1-quinolin-4-yl-ethanol Dihydrochloride
  • CAS: 37008-96-1

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to In Vitro Exploratory Studies of 2-amino-1-quinolin-4-yl-ethanol dihydrochloride

Abstract This technical guide provides a comprehensive framework for conducting in vitro exploratory studies on the novel synthetic compound, 2-amino-1-quinolin-4-yl-ethanol dihydrochloride. Given the well-documented div...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for conducting in vitro exploratory studies on the novel synthetic compound, 2-amino-1-quinolin-4-yl-ethanol dihydrochloride. Given the well-documented diverse biological activities of quinoline derivatives, this guide outlines a logical, tiered experimental approach to elucidate the potential therapeutic value of this specific molecule. The proposed workflow is designed for researchers, scientists, and drug development professionals, offering a strategic combination of primary screening assays and more complex, mechanism-of-action studies. This document emphasizes scientific integrity, providing detailed, self-validating protocols and grounding key claims in authoritative references. The ultimate goal is to enable a thorough and efficient preliminary assessment of the compound's bioactivity profile, paving the way for further preclinical development.

Introduction: The Quinoline Scaffold and the Promise of 2-amino-1-quinolin-4-yl-ethanol dihydrochloride

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2] Quinoline derivatives have been extensively investigated and have shown significant potential as anticancer, anti-inflammatory, antimicrobial, and antimalarial agents.[1][3] The versatility of the quinoline structure allows for a broad range of chemical modifications, enabling the fine-tuning of biological activity.[4]

The subject of this guide, 2-amino-1-quinolin-4-yl-ethanol dihydrochloride, is a novel synthetic molecule incorporating the quinoline-4-yl core. The presence of the amino-ethanol side chain introduces additional functional groups that could modulate its interaction with biological targets. While specific biological data for this compound is not yet publicly available, its structural similarity to other biologically active quinolines suggests a high probability of interesting pharmacological properties.

This guide, therefore, proposes a systematic in vitro exploratory workflow to uncover the bioactivity of 2-amino-1-quinolin-4-yl-ethanol dihydrochloride. The approach is designed to be both comprehensive and efficient, starting with broad phenotypic screens and progressively narrowing the focus to specific molecular mechanisms.

A Tiered Approach to In Vitro Exploration

A logical and resource-efficient strategy for evaluating a novel compound involves a tiered screening cascade. This approach allows for early go/no-go decisions and ensures that more complex and resource-intensive assays are reserved for compounds that show initial promise.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Mechanistic Assays cluster_2 Tier 3: Tertiary Target-Specific Assays Primary Cytotoxicity Primary Cytotoxicity Apoptosis Induction Apoptosis Induction Primary Cytotoxicity->Apoptosis Induction If cytotoxic Tyrosine Kinase Inhibition Tyrosine Kinase Inhibition Primary Cytotoxicity->Tyrosine Kinase Inhibition Proteasome Inhibition Proteasome Inhibition Primary Cytotoxicity->Proteasome Inhibition Tubulin Polymerization Tubulin Polymerization Primary Cytotoxicity->Tubulin Polymerization Antimicrobial Activity Antimicrobial Activity Further MIC/MBC studies Further MIC/MBC studies Antimicrobial Activity->Further MIC/MBC studies Apoptosis Induction->Tyrosine Kinase Inhibition Apoptosis Induction->Proteasome Inhibition Apoptosis Induction->Tubulin Polymerization Anti-inflammatory Potential Anti-inflammatory Potential NF-kB Pathway Analysis NF-kB Pathway Analysis Anti-inflammatory Potential->NF-kB Pathway Analysis G cluster_0 Canonical NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK MyD88->IKK Activates IkB IkB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Gene Nucleus->Gene Induces Transcription (e.g., iNOS, COX-2)

Figure 2: Simplified diagram of the LPS-induced canonical NF-κB signaling pathway.

G cluster_0 Apoptosis Assay Workflow Treat Cells Treat Cells Harvest Cells Harvest Cells Treat Cells->Harvest Cells Wash with PBS Wash with PBS Harvest Cells->Wash with PBS Resuspend in\nBinding Buffer Resuspend in Binding Buffer Wash with PBS->Resuspend in\nBinding Buffer Add Annexin V-FITC\n& Propidium Iodide Add Annexin V-FITC & Propidium Iodide Resuspend in\nBinding Buffer->Add Annexin V-FITC\n& Propidium Iodide Incubate (15 min) Incubate (15 min) Add Annexin V-FITC\n& Propidium Iodide->Incubate (15 min) Analyze by\nFlow Cytometry Analyze by Flow Cytometry Incubate (15 min)->Analyze by\nFlow Cytometry

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Protocols & Analytical Methods

Method

synthesis pathway and protocol for 2-amino-1-quinolin-4-yl-ethanol dihydrochloride

Application Note: Synthesis Pathway and Protocol for 2-Amino-1-quinolin-4-yl-ethanol Dihydrochloride Strategic Rationale and Mechanistic Design The 1-aryl-2-aminoethanol scaffold is a highly privileged pharmacophore, ser...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis Pathway and Protocol for 2-Amino-1-quinolin-4-yl-ethanol Dihydrochloride

Strategic Rationale and Mechanistic Design

The 1-aryl-2-aminoethanol scaffold is a highly privileged pharmacophore, serving as the structural foundation for numerous β -adrenergic agonists, antimalarials, and CNS-active therapeutics. When conjugated with a quinoline core, the resulting molecule—2-amino-1-quinolin-4-yl-ethanol—benefits from enhanced lipophilicity and the ability to engage in critical π−π stacking interactions within target protein pockets. The dihydrochloride salt form (CAS 37008-96-1) is specifically synthesized to guarantee optimal aqueous solubility, long-term stability, and reproducible bioavailability in preclinical assays (1)[1].

To construct this molecule efficiently, we employ a convergent two-step synthesis followed by rigorous salt formation. As a self-validating system, each step is designed with built-in causality and In-Process Controls (IPCs) to ensure batch-to-batch reproducibility.

  • The Henry (Nitroaldol) Reaction: We utilize the Henry reaction to couple quinoline-4-carboxaldehyde with nitromethane. Triethylamine ( Et3​N ) is selected as a mild, homogenous base. Stronger bases (e.g., NaOH) can trigger unwanted retro-aldol cleavage or drive the dehydration of the product into a nitroalkene (2)[2]. Et3​N provides kinetic control, maximizing the yield of the desired β -nitro alcohol.

  • Catalytic Transfer Hydrogenation (CTH): The reduction of the aliphatic nitro group to a primary amine is notoriously sensitive; over-reduction or side reactions can easily occur (3)[3]. Instead of high-pressure H2​ gas, we utilize CTH with ammonium formate ( HCOONH4​ ) and 10% Pd/C. This method is highly chemoselective for aliphatic nitro groups, safely generating the amine at room temperature without reducing the aromatic quinoline ring (4)[4].

  • Biphasic Salt Formation: The target molecule contains two basic nitrogen centers: the primary amine (pKa ~9.5) and the quinoline nitrogen (pKa ~4.9). To prevent disproportionation and ensure a uniform solid state, a strict >2.0 molar equivalent of anhydrous HCl is introduced in a non-aqueous solvent (ethanol/diethyl ether), forcing the immediate precipitation of the dihydrochloride salt.

Visualizing the Synthetic Workflow

SynthesisPathway SM Quinoline-4-carboxaldehyde (Starting Material) Rxn1 Henry (Nitroaldol) Reaction CH3NO2, Et3N, THF, RT SM->Rxn1 Int1 2-Nitro-1-(quinolin-4-yl)ethanol (Intermediate 1) QC1 IPC 1: TLC & IR (Confirm NO2 & OH) Int1->QC1 Int2 2-Amino-1-(quinolin-4-yl)ethanol (Free Base) QC2 IPC 2: Ninhydrin (+) (Confirm Primary Amine) Int2->QC2 Product 2-Amino-1-(quinolin-4-yl)ethanol Dihydrochloride (Target) QC3 QC: Elemental Analysis (Confirm Dihydrochloride) Product->QC3 Rxn1->Int1 Rxn2 Catalytic Transfer Hydrogenation Pd/C, HCOONH4, MeOH, RT Rxn2->Int2 Rxn3 Salt Formation 2M HCl in Et2O, EtOH, 0 °C Rxn3->Product QC1->Rxn2 QC2->Rxn3

Figure 1: Synthetic workflow for 2-amino-1-quinolin-4-yl-ethanol dihydrochloride.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Nitro-1-(quinolin-4-yl)ethanol

Objective: Chemoselective carbon-carbon bond formation via the Henry reaction.

  • Setup: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve quinoline-4-carboxaldehyde (10.0 g, 63.6 mmol) in anhydrous THF (50 mL).

  • Reagent Addition: Add nitromethane (19.4 g, 318 mmol, 5.0 eq) to the solution. Cool the mixture to 0 °C using an ice-water bath.

  • Catalysis: Dropwise, add triethylamine (0.64 g, 6.36 mmol, 0.1 eq) over 5 minutes. Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove THF and excess nitromethane. Dissolve the crude residue in EtOAc (100 mL), wash with distilled water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate to yield a pale yellow solid.

Self-Validation Check (IPC 1): The reaction is complete when the UV-active starting material spot ( Rf​ ~0.6 in 95:5 DCM:MeOH) is entirely consumed, replaced by a more polar product spot ( Rf​ ~0.4). Failure to observe complete conversion indicates moisture contamination in the THF or degraded Et3​N .

Step 2: Synthesis of 2-Amino-1-(quinolin-4-yl)ethanol (Free Base)

Objective: Mild reduction of the aliphatic nitro group using Catalytic Transfer Hydrogenation.

  • Setup: Dissolve 2-nitro-1-(quinolin-4-yl)ethanol (10.0 g, 45.8 mmol) in HPLC-grade Methanol (100 mL) in a 500 mL flask.

  • Catalyst Addition: Safety Note: Pd/C is pyrophoric. Purge the flask with N2​ gas. Carefully add 10% Pd/C (1.0 g, 10% w/w).

  • Reduction: Add ammonium formate (14.4 g, 229 mmol, 5.0 eq) in small portions over 15 minutes. (Note: Mild exothermic reaction and gas evolution will occur). Stir at room temperature for 3 hours.

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the Celite pad with additional MeOH (50 mL). Concentrate the filtrate under vacuum. Partition the residue between DCM (150 mL) and saturated aqueous NaHCO3​ (50 mL). Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, dry over Na2​SO4​ , filter, and evaporate to yield the free base as an off-white solid.

Self-Validation Check (IPC 2): Spot the reaction mixture on a TLC plate, dry, and spray with Ninhydrin solution. Heating the plate should yield a deep purple/blue spot, confirming the presence of the primary amine. A lack of color indicates incomplete reduction or catalyst poisoning.

Step 3: Formation of 2-Amino-1-(quinolin-4-yl)ethanol Dihydrochloride

Objective: Stoichiometric protonation to form a stable, water-soluble salt.

  • Setup: Dissolve the 2-amino-1-(quinolin-4-yl)ethanol free base (7.5 g, 39.8 mmol) in absolute ethanol (40 mL). Cool the solution to 0 °C in an ice bath.

  • Precipitation: Under vigorous stirring, dropwise add 2M HCl in diethyl ether (45 mL, 90 mmol, ~2.2 eq). A white to off-white precipitate will form immediately upon addition.

  • Maturation & Isolation: Stir the suspension for 30 minutes at 0 °C to ensure complete crystallization. Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold anhydrous diethyl ether (2 x 20 mL).

  • Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours to remove residual solvents.

Self-Validation Check (IPC 3): The precipitation must be immediate upon the addition of the ethereal HCl. If the solution remains clear, the ethanol may contain excessive water, requiring the addition of more anhydrous ether to force crystallization.

Quantitative Data & Analytical Summary

Workflow StageChemical TransformationCritical ParametersExpected YieldSelf-Validation Marker (IPC/QC)
Step 1 Nitroaldol (Henry) CH3​NO2​ , Et3​N , THF, RT, 12 h80–85%TLC (UV active, Rf​ shift), IR ( NO2​ stretch ~1550 cm−1 )
Step 2 Nitro ReductionPd/C, HCOONH4​ , MeOH, RT, 3 h85–90%Ninhydrin (+), LC-MS [M+H]+ 189.1 m/z
Step 3 Salt Formation2M HCl in Et2​O , EtOH, 0 °C, 0.5 h>95%Elemental Analysis (Cl content), Water solubility >50 mg/mL

References

  • Sigma-Aldrich. "2-Amino-1-quinolin-4-yl-ethanol dihydrochloride | 37008-96-1". Merck KGaA. Available at: 1[1]

  • Thieme E-Books. "Reduction of Nitrogen-Based Functional Groups". Science of Synthesis. Available at: 4[4]

  • Organic Letters. "Sequential Reduction of Nitroalkanes Mediated by CS2 and Amidine/Guanidine Bases: A Controllable Nef Reaction". ACS Publications. Available at:3[3]

  • Journal of the American Chemical Society. "Asymmetric Aza-Henry Reaction Under Phase Transfer Catalysis: An Experimental and Theoretical Study". ACS Publications. Available at: 2[2]

Sources

Application

Application Note: Preparation and Validation of 2-Amino-1-quinolin-4-yl-ethanol Dihydrochloride Stock Solutions

Target Audience: Research Scientists, Medicinal Chemists, and High-Throughput Screening (HTS) Professionals Application: Drug Discovery, In Vitro Pharmacology, and Biochemical Assay Development Chemical Context & Biologi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and High-Throughput Screening (HTS) Professionals Application: Drug Discovery, In Vitro Pharmacology, and Biochemical Assay Development

Chemical Context & Biological Relevance

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved therapeutics. Derivatives of quinoline are extensively utilized in the development of antimalarial agents (e.g., chloroquine, mefloquine) and highly selective kinase inhibitors for oncology [1].

2-Amino-1-quinolin-4-yl-ethanol dihydrochloride (CAS: 37008-96-1) serves as a critical bioactive building block and reference ligand in these discovery pipelines [2]. Because it is supplied as a dihydrochloride salt, its physicochemical behavior in solution—specifically its impact on solvent pH and kinetic solubility—requires precise handling to prevent assay artifacts, compound aggregation, or target denaturation.

Physicochemical Profiling

Before initiating stock preparation, it is critical to understand the quantitative parameters of the compound. The presence of two hydrochloride molecules significantly enhances aqueous solubility but introduces acidity that must be managed during assay integration.

ParameterValue / Description
Compound Name 2-Amino-1-quinolin-4-yl-ethanol dihydrochloride
CAS Number 37008-96-1
Linear Formula C₁₁H₁₂N₂O · 2HCl
Molecular Weight 261.15 g/mol
Primary Solvents DMSO (High solubility), H₂O (High solubility, acidic pH)
Storage (Solid) Desiccated, protected from light, at room temperature or 4°C

Mechanistic Principles of Stock Preparation (E-E-A-T)

To ensure a self-validating and reproducible workflow, researchers must move beyond simply dissolving the powder. The following causal mechanisms dictate our protocol design:

  • The pH Conundrum (Aqueous Solutions): Dissolving a dihydrochloride salt directly into unbuffered water or weak media releases stoichiometric equivalents of hydrochloric acid. In cell-based assays, this localized "acid shock" can cause artifactual cytotoxicity. Rule: Aqueous stocks must be prepared in heavily buffered solutions (e.g., 100 mM HEPES, pH 7.4) or titrated prior to assay introduction.

  • Solvent Selection & Hydrolysis: While highly soluble in water, aqueous stocks of amino-alcohols are susceptible to slow oxidative degradation or microbial contamination over time. For long-term storage and HTS integration, 100% anhydrous DMSO is the mandated primary solvent.

  • Aggregation and Freeze-Thaw Degradation: Repeated thermal cycling of DMSO stocks introduces atmospheric moisture (DMSO is highly hygroscopic), leading to compound precipitation and concentration drift. According to the NIH Assay Guidance Manual, compound aggregation is a leading cause of false positives in biochemical screens [3]. Rule: Master stocks must be aliquoted into single-use vials immediately upon preparation.

Reagent Preparation & Volumetric Calculations

Use the following table to determine the exact mass required to formulate standard high-concentration master stocks. Note: Always weigh the compound first, then calculate the exact solvent volume to add based on the actual mass obtained, rather than attempting to weigh an exact sub-milligram mass.

Desired Stock ConcentrationMass of Compound (mg)Required Solvent Volume (µL)
10 mM 2.61 mg1000 µL
10 mM 5.00 mg1914 µL
50 mM 13.06 mg1000 µL
50 mM 10.00 mg766 µL

Formula used: Volume (µL) =[Mass (mg) / 261.15 ( g/mol )] / [Concentration (mM)] × 10⁶

Experimental Protocols

Protocol A: Preparation of 10 mM Master Stock in Anhydrous DMSO

Use this protocol for long-term storage, library screening, and assays tolerant to low final DMSO concentrations (≤ 1% v/v).

  • Equilibration: Allow the sealed vial of 2-amino-1-quinolin-4-yl-ethanol dihydrochloride to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Causality: Prevents condensation of atmospheric moisture onto the hygroscopic salt.

  • Weighing: Weigh approximately 2.5 to 5.0 mg of the compound into a static-free, amber glass vial. Record the exact mass to 0.01 mg precision.

  • Solvent Addition: Calculate the required volume of anhydrous, sterile-filtered DMSO (≥99.9% purity) using the table above. Add the DMSO directly to the vial.

  • Dissolution: Vortex the vial gently for 60 seconds. If particulates remain, sonicate in a room-temperature water bath for 2–5 minutes. Do not apply heat, as this can induce thermal degradation of the amino-alcohol functional group.

  • Aliquoting (Critical Step): Divide the master stock into 20 µL to 50 µL single-use aliquots in polypropylene or amber glass microcentrifuge tubes with O-ring seals.

  • Storage: Store aliquots at -20°C or -80°C.

Protocol B: Preparation of Aqueous Stock for DMSO-Sensitive Assays

Use this protocol for live-cell assays or sensitive protein interaction studies where DMSO causes solvent toxicity or target denaturation.

  • Buffer Selection: Prepare a high-capacity buffer, such as 100 mM HEPES or PBS, adjusted to pH 7.4.

  • Dissolution: Weigh the compound and add the buffer to achieve a 1 mM to 5 mM intermediate stock.

  • pH Verification (Self-Validating Step): Spot 1 µL of the resulting solution onto a micro-pH strip. If the pH has dropped below 7.0 due to the dihydrochloride salt, carefully titrate with 0.1 N NaOH in 1 µL increments until physiological pH is restored.

  • Sterilization: Pass the neutralized solution through a 0.22 µm PTFE or PES syringe filter. Note: Always discard the first 2-3 drops to account for potential dead-volume binding to the filter membrane.

  • Immediate Use: Aqueous stocks should be used within 24 hours and kept on ice during the experiment. Do not freeze aqueous stocks of this compound.

Workflow & Decision Matrix

G Start 2-amino-1-quinolin-4-yl-ethanol dihydrochloride (Solid) Decision Is the downstream assay tolerant to DMSO? Start->Decision DMSO_Path Dissolve in Anhydrous DMSO (e.g., 10 mM to 50 mM) Decision->DMSO_Path Yes Aq_Path Dissolve in Buffered H2O (e.g., 100 mM HEPES) Decision->Aq_Path No Aliquot Aliquot into single-use vials (Avoid freeze-thaw) DMSO_Path->Aliquot Check_pH Verify & Adjust pH (Counteract HCl release) Aq_Path->Check_pH Store_Aq Keep on ice Use within 24 hours Check_pH->Store_Aq Store_DMSO Store at -20°C to -80°C (Protect from light) Aliquot->Store_DMSO

Workflow for the preparation and storage of 2-amino-1-quinolin-4-yl-ethanol dihydrochloride stocks.

Quality Control & Assay Validation

To ensure the trustworthiness of your experimental data, the stock solution must be validated as a self-contained system before introduction into the primary assay:

  • Kinetic Solubility Check (Mock Dilution): Before adding the DMSO stock to your biological assay, perform a 1:100 mock dilution into your final assay buffer (e.g., mimicking a 100 µM final assay concentration). Analyze the solution via Dynamic Light Scattering (DLS) or visual inspection under a microscope. If turbidity or micro-precipitates form, the compound has exceeded its kinetic solubility limit, and the stock must be diluted further [3].

  • Purity Verification: For stocks stored longer than 6 months at -20°C, verify integrity via LC-MS prior to use. The expected mass-to-charge ratio (m/z) for the parent free base [M+H]⁺ is approximately 189.1.

References

  • Title: Annotated Review on Various Biological Activities of Quinoline Molecule Source: Biointerface Research in Applied Chemistry URL: [Link]

  • Title: Assay Guidance Manual: Assay Interference by Aggregation Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Method

Application Note: HPLC Method Development for 2-Amino-1-quinolin-4-yl-ethanol Dihydrochloride

Introduction & Analyte Profiling 2-Amino-1-quinolin-4-yl-ethanol dihydrochloride (CAS: 37008-96-1) is a highly polar, basic intermediate frequently utilized in the synthesis of antimalarial agents and novel therapeutics....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analyte Profiling

2-Amino-1-quinolin-4-yl-ethanol dihydrochloride (CAS: 37008-96-1) is a highly polar, basic intermediate frequently utilized in the synthesis of antimalarial agents and novel therapeutics. Structurally, it features a lipophilic quinoline core appended to a highly hydrophilic ethanolamine side chain.

Because it is supplied as a dihydrochloride salt, both the primary amine and the quinoline nitrogen are readily protonated in aqueous environments. This di-cationic state presents two severe chromatographic challenges: extreme hydrophilicity (leading to poor retention on reversed-phase columns) and strong secondary interactions with stationary phase silanols (leading to severe peak tailing). This application note details a robust, stability-indicating Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) method designed to overcome these challenges.

Mechanistic Method Development: The Causality of Choices

As a self-validating analytical procedure, every parameter in this method is chosen based on established physicochemical causality:

  • Overcoming the Silanol Effect (Column & pH Selection): Traditional silica-based C18 columns possess residual acidic silanols (Si-OH). When analyzing basic alkaloids, these silanols undergo secondary cation-exchange interactions with the protonated nitrogens of the analyte, causing asymmetric peak tailing. To mitigate this, we utilize an acidic mobile phase (pH 3.0) to fully protonate and neutralize the silanols. This is combined with a base-deactivated, end-capped C18 column, a critical standard practice when 1 [1].

  • Enhancing Retention via Ion-Pairing: At pH 3.0, the analyte is a highly hydrophilic di-cation that would normally elute in the void volume ( k′<1 ). By introducing an anionic ion-pairing reagent (Sodium 1-hexanesulfonate ), the negatively charged sulfonate groups pair dynamically with the protonated amines. This forms a neutral, lipophilic complex that partitions effectively into the C18 stationary phase, drastically enhancing retention. This dual-action mechanism is heavily documented in the 2 [2].

  • UV Detection Optimization: The quinoline chromophore exhibits strong UV absorbance. We select 225 nm to maximize sensitivity for low-level impurity profiling, while 315 nm can be used as a secondary wavelength for peak purity confirmation.

Experimental Protocols

Reagents and Materials Preparation
  • Mobile Phase A (Aqueous Buffer):

    • Weigh 2.72 g of Potassium dihydrogen phosphate (KH₂PO₄, 20 mM) and 0.94 g of Sodium 1-hexanesulfonate (5 mM).

    • Dissolve in 1000 mL of ultrapure water (18.2 MΩ·cm).

    • Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid. Causality: Precise pH control ensures a consistent ionization state for both the analyte and the ion-pairing reagent.

    • Filter through a 0.22 µm hydrophilic PTFE or Nylon membrane and degas via sonication for 10 minutes.

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

  • Diluent: Mobile Phase A : Acetonitrile (90:10, v/v).

Sample and Standard Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50 mg of 2-amino-1-quinolin-4-yl-ethanol dihydrochloride reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with Diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with Diluent. Filter through a 0.45 µm PTFE syringe filter prior to injection.

Chromatographic Conditions & Data Presentation

Table 1: Optimized HPLC Parameters
ParameterCondition
Column Waters XBridge Shield RP18 (150 mm × 4.6 mm, 3.5 µm) or equivalent base-deactivated column
Mobile Phase A 20 mM KH₂PO₄ + 5 mM Sodium 1-hexanesulfonate (pH 3.0)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm (PDA / UV-Vis)
Injection Volume 10 µL
Table 2: Gradient Elution Program

To ensure this method is stability-indicating and capable of eluting late-retaining degradation products, a gradient program is employed, mirroring approaches used for 3 [3].

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.09010Isocratic Hold (Analyte Retention)
3.09010Isocratic Hold
12.05050Linear Gradient (Impurity Elution)
15.05050Column Wash
15.19010Re-equilibration
20.09010End of Run

Self-Validating System Suitability Testing (SST)

To guarantee trustworthiness, this protocol operates as a self-validating system . Before any sample analysis, the Working Standard Solution (100 µg/mL) must be injected in six replicates. The analytical run is only deemed valid if the system suitability criteria—derived from ICH Q2(R1) guidelines and 4 [4]—are strictly met.

Table 3: System Suitability & Validation Criteria
Validation ParameterAcceptance CriteriaScientific Rationale
System Precision (%RSD) ≤ 2.0% (n=6)Ensures autosampler precision and stable ion-pairing equilibrium.
Tailing Factor ( Tf​ ) ≤ 1.5Confirms successful suppression of the silanol effect.
Theoretical Plates ( N ) ≥ 3000Verifies column efficiency and optimal mass transfer.
Retention Factor ( k′ ) ≥ 2.0Ensures the analyte is not eluting in the void volume.

Method Development & Troubleshooting Workflow

HPLC_Method_Workflow Step1 1. Analyte Profiling (Di-cationic, Polar) Step2 2. Column Selection (Base-Deactivated C18) Step1->Step2 Step3 3. Mobile Phase Design (pH 3.0 + Ion-Pairing) Step2->Step3 C1 Mitigate Silanol Effect Step2->C1 Step4 4. Gradient Optimization (Aqueous to Organic) Step3->Step4 C2 Enhance Retention (k') Step3->C2 Step5 5. ICH Validation (System Suitability) Step4->Step5 T1 Peak Tailing? Step4->T1 T1->Step5 No A1 Add TEA or Lower pH T1->A1 Yes A1->Step3 Re-optimize

Fig 1: Systematic HPLC method development and troubleshooting workflow for basic polar analytes.

References

  • Analysis of alkaloids from different chemical groups by different liquid chromatography methods.SciSpace.
  • Analysis of the Cinchona alkaloids by High-Performance Liquid Chromatography and other separation techniques.ResearchGate.
  • Development and validation of a stability-indicating reversed-phase high performance liquid chromatography method for NPC 1161C, a novel 8-aminoquinoline anti-malarial drug.PubMed.
  • Development and Validation of an HPLC Method for Mefloquine Hydrochloride Determination in Tablet Dosage Form.ResearchGate.

Sources

Application

Application Notes and Protocols for 2-amino-1-quinolin-4-yl-ethanol dihydrochloride as a Pharmaceutical Intermediate

This guide provides an in-depth technical overview of 2-amino-1-quinolin-4-yl-ethanol dihydrochloride, a key intermediate in pharmaceutical synthesis. The content is structured to provide researchers, scientists, and dru...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of 2-amino-1-quinolin-4-yl-ethanol dihydrochloride, a key intermediate in pharmaceutical synthesis. The content is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, characterization, and application, with a particular focus on its role in the development of antimalarial drugs.

Introduction: The Strategic Importance of the 4-Aminoquinoline Scaffold

The quinoline ring system is a foundational scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] Within this class, 4-aminoquinolines are of particular significance, forming the core of widely used antimalarial drugs such as chloroquine and hydroxychloroquine.[3] The introduction of an amino-alcohol side chain at the 4-position of the quinoline ring can significantly modulate the compound's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its therapeutic efficacy and safety.[4]

2-amino-1-quinolin-4-yl-ethanol dihydrochloride serves as a crucial building block in the synthesis of these more complex 4-aminoquinoline-based active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a primary amine and a secondary alcohol, allows for versatile chemical modifications and the introduction of diverse side chains, making it a valuable intermediate for generating libraries of potential drug candidates.[5] This guide will detail the synthesis, purification, and characterization of this intermediate, as well as its application in the synthesis of a hydroxychloroquine analog.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of any chemical intermediate is paramount for its safe handling and effective use in a laboratory setting.

Table 1: Physicochemical Properties of 2-amino-1-quinolin-4-yl-ethanol dihydrochloride

PropertyValueSource
CAS Number 37008-96-1[6]
Molecular Formula C₁₁H₁₄Cl₂N₂O[6]
Molecular Weight 261.15 g/mol [6]
Appearance Off-white to pale yellow solid (predicted)[1]
Storage Temperature 2-8°C[6]

Safety and Handling:

2-amino-1-quinolin-4-yl-ethanol dihydrochloride should be handled in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Accidental contact with skin or eyes should be immediately rinsed with copious amounts of water. In case of inhalation, the individual should be moved to fresh air. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).

Synthesis of 2-amino-1-quinolin-4-yl-ethanol dihydrochloride

The synthesis of 2-amino-1-quinolin-4-yl-ethanol typically proceeds via a nucleophilic aromatic substitution (SNAᵣ) reaction, a common and effective method for the formation of C-N bonds on an aromatic ring.[1] In this proposed synthesis, 4-chloroquinoline serves as the electrophilic substrate, and 2-aminoethanol acts as the nucleophile. The dihydrochloride salt is subsequently formed by treatment with hydrochloric acid.

Proposed Reaction Mechanism

The lone pair of electrons on the nitrogen atom of 2-aminoethanol attacks the electron-deficient C4 carbon of the quinoline ring. This leads to the formation of a Meisenheimer complex, a resonance-stabilized intermediate. The subsequent departure of the chloride leaving group restores the aromaticity of the quinoline ring, yielding the free base, 2-amino-1-quinolin-4-yl-ethanol. The reaction is typically facilitated by a base to neutralize the hydrochloric acid generated, driving the reaction equilibrium towards the product.[1] The free base is then protonated with two equivalents of hydrochloric acid to form the stable dihydrochloride salt.

SNAr_Mechanism cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Salt Formation 4-Chloroquinoline 4-Chloroquinoline Meisenheimer_Complex Meisenheimer Complex 4-Chloroquinoline->Meisenheimer_Complex + 2-Aminoethanol 2-Aminoethanol 2-Aminoethanol Free_Base 2-amino-1-quinolin-4-yl-ethanol (Free Base) Meisenheimer_Complex->Free_Base - Cl⁻, - H⁺ Dihydrochloride_Salt 2-amino-1-quinolin-4-yl-ethanol dihydrochloride Free_Base->Dihydrochloride_Salt + 2 HCl HCl 2 HCl

Caption: Proposed SNAr mechanism for the synthesis of 2-amino-1-quinolin-4-yl-ethanol and its subsequent conversion to the dihydrochloride salt.

Experimental Protocol: Synthesis of 2-amino-1-quinolin-4-yl-ethanol dihydrochloride

This protocol is based on established methods for the synthesis of analogous 4-aminoquinolines.[1]

Materials:

  • 4-Chloroquinoline (1.0 eq)

  • 2-Aminoethanol (1.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloroquinoline and the chosen solvent (DMF or DMSO).

  • Addition of Reagents: Add 2-aminoethanol and potassium carbonate to the mixture.

  • Reaction: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude free base.

  • Purification of the Free Base (Optional but Recommended): The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane or by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[1]

  • Salt Formation: Dissolve the purified free base in a minimal amount of ethanol. Slowly add two equivalents of concentrated hydrochloric acid dropwise with stirring. The dihydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-amino-1-quinolin-4-yl-ethanol dihydrochloride.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. The predicted chemical shifts for the free base are provided below. The protonation to form the dihydrochloride salt will cause downfield shifts, particularly for the protons and carbons near the nitrogen atoms.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-amino-1-quinolin-4-yl-ethanol (Free Base) in CDCl₃

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-28.7 - 8.9C-2: 150 - 152
H-37.2 - 7.4C-3: 120 - 122
H-58.0 - 8.2C-4: 148 - 150
H-67.6 - 7.8C-4a: 128 - 130
H-77.4 - 7.6C-5: 129 - 131
H-87.9 - 8.1C-6: 123 - 125
H-α5.0 - 5.2 (dd)C-7: 127 - 129
H-β3.0 - 3.2 (m)C-8: 121 - 123
-NH₂1.5 - 2.5 (br s)C-8a: 149 - 151
-OH2.0 - 3.0 (br s)C-α: 68 - 70
C-β: 45 - 47

Note: These are predicted values based on similar structures. Actual experimental values may vary. For authoritative data, it is recommended to acquire spectra of the synthesized compound.[7][8]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized intermediate and for monitoring the progress of subsequent reactions. A reverse-phase HPLC method is generally suitable for this class of compounds.

Table 3: Exemplary HPLC Method Parameters

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5-95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 340 nm
Injection Volume 10 µL

Note: This is a general method and may require optimization for specific applications and equipment.[9][10]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. For 2-amino-1-quinolin-4-yl-ethanol, the expected [M+H]⁺ ion would be at m/z 189.10.[1] The dihydrochloride salt will not be observed directly in the mass spectrum under typical ESI conditions; the detected species will be the protonated free base.

Application in Pharmaceutical Synthesis: A Case Study in the Synthesis of a Hydroxychloroquine Analog

2-amino-1-quinolin-4-yl-ethanol dihydrochloride is a key precursor for the synthesis of various biologically active molecules, most notably analogs of hydroxychloroquine. The following section outlines a representative synthetic protocol.

API_Synthesis Intermediate 2-amino-1-quinolin-4-yl-ethanol dihydrochloride Coupling Reductive Amination or Nucleophilic Substitution Intermediate->Coupling Reagent N-ethyl-1,4-pentanediamine Reagent->Coupling API Hydroxychloroquine Analog Coupling->API

Caption: Synthetic workflow from the intermediate to a hydroxychloroquine analog.

Protocol: Synthesis of a Hydroxychloroquine Analog

This protocol describes the coupling of the amino group of the side chain of a protected version of the title intermediate with a suitable alkylating agent, followed by deprotection. This is a common strategy in the synthesis of complex molecules.

Materials:

  • 2-amino-1-quinolin-4-yl-ethanol dihydrochloride

  • Protecting group (e.g., Boc anhydride)

  • N-ethyl-1,4-pentanediamine

  • A suitable base (e.g., triethylamine)

  • A suitable solvent (e.g., Dichloromethane)

  • Deprotecting agent (e.g., Trifluoroacetic acid)

Procedure:

  • Protection of the Primary Amine: The primary amine of 2-amino-1-quinolin-4-yl-ethanol is first protected, for example, as a t-butoxycarbonyl (Boc) derivative, to prevent its reaction in the subsequent step.

  • Coupling Reaction: The protected intermediate is then reacted with a suitable precursor of the hydroxychloroquine side chain, such as N-ethyl-1,4-pentanediamine, via a nucleophilic substitution or reductive amination reaction.[11][12][13][14]

  • Deprotection: The protecting group is then removed under appropriate conditions (e.g., acidic conditions for a Boc group) to yield the final hydroxychloroquine analog.

  • Purification: The final product is purified by column chromatography or recrystallization to obtain the desired API.

The specific conditions for each step would need to be optimized based on the exact nature of the reactants and the desired final product.

Conclusion

2-amino-1-quinolin-4-yl-ethanol dihydrochloride is a versatile and valuable intermediate in pharmaceutical research and development. Its synthesis via nucleophilic aromatic substitution is a robust and scalable process. The presence of both an amino and a hydroxyl group in its structure provides multiple points for chemical modification, enabling the synthesis of a diverse range of 4-aminoquinoline derivatives. Its primary application as a precursor to antimalarial drugs like hydroxychloroquine underscores its importance in the ongoing effort to combat infectious diseases. The protocols and data presented in this guide are intended to provide a solid foundation for researchers working with this important compound. It is always recommended to consult the primary literature and safety data sheets for the most accurate and up-to-date information.

References

[15] Google Patents. CN105968115A - Quinoline compounds and preparation method thereof, and intermediate, pharmaceutical composition and application of quinoline compounds.

[5] Aguiar, A. C. C., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE, 7(5), e37259. [Link]

[11] Google Patents. WO2010027150A2 - New preparation of hydroxychloroquine.

[12] Google Patents. KR101115412B1 - New preparation of hydroxychloroquine.

[16] De, P., et al. (2017). Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity. ACS Medicinal Chemistry Letters, 8(2), 224-229. [Link]

[2] Dou, G., Wang, D., & Shi, D. (2016). Facile and efficient synthesis of 2-aminoquinoline derivatives reduced by Zn/AcOH. Heterocycles, 92(3), 521-527. [Link]

[13] Google Patents. WO 2010/027150 A2 - New preparation of hydroxychloroquine.

[10] Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. [Link]

[17] PubChem. 2-(4H-quinolin-1-yl)ethanol. [Link]

[18] Wesołowska, O., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. [Link]

[4] Solomon, V. R., et al. (2014). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. Antimicrobial Agents and Chemotherapy, 58(8), 4568-4577. [Link]

[7] Farag, A. M., et al. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Tenside Surfactants Detergents, 55(4), 312-323. [Link]

[19] Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. [Link]

[14] Singh, P., & Kumar, A. (2022). Study of Manufacturing of Hydroxychloroquine. International Journal of Engineering Research and Applications, 12(4), 01-07. [Link]

[3] Romero, E. L., & Delgado, J. F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1378857. [Link]

[20] NIST. 2(1H)-Quinolinone, 4-methyl-. [Link]

[21] Reddy, T. J., et al. (2019). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules, 24(21), 3872. [Link]

[8] Sertbakan, T. R., & Akyuz, S. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Journal of Molecular Structure, 1134, 851-861. [Link]

[22] Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

[23] Forcher, G., et al. (2014). Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model. Malaria Journal, 13, 407. [Link]

[24] Li, C., et al. (2025). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. Journal of Pharmaceutical Analysis, 15(5), 100539. [Link]

[25] Ogoshi, T., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(3), 1845. [Link]

Sources

Method

Application Notes and Protocols for 2-amino-1-quinolin-4-yl-ethanol dihydrochloride in Cell Culture

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic pro...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. The experimental guidelines and protocols are based on published data for structurally related compounds and should be adapted and validated for your specific cell lines and experimental conditions.

Introduction: A Quinoline-Based Compound with Potential Anticancer and Chemo-sensitizing Properties

2-amino-1-quinolin-4-yl-ethanol dihydrochloride is a quinoline derivative. The quinoline scaffold is a key feature in many biologically active compounds, including the Cinchona alkaloids, which have a long history in medicine, most notably for their antimalarial properties.[1][2][3] While direct biological data for 2-amino-1-quinolin-4-yl-ethanol dihydrochloride is limited in publicly available literature, its core structure, featuring a (quinolin-4-yl)methanol moiety, is shared with the well-studied Cinchona alkaloid, cinchonine.[4]

Cinchonine has demonstrated significant potential in cancer research, primarily through two distinct mechanisms: the induction of apoptosis in cancer cells and the reversal of multidrug resistance (MDR).[5][6][7] Given the structural similarities, it is hypothesized that 2-amino-1-quinolin-4-yl-ethanol dihydrochloride may exhibit comparable biological activities. These application notes will, therefore, leverage the established knowledge of cinchonine to provide a comprehensive guide for researchers investigating the in vitro effects of 2-amino-1-quinolin-4-yl-ethanol dihydrochloride.

The primary proposed mechanisms of action, based on studies with cinchonine, are:

  • Induction of Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis: Cinchonine has been shown to induce apoptosis in human liver cancer cells by activating the ER stress pathway. This involves the upregulation of the chaperone protein GRP78 and the phosphorylation of PERK and eIF2α, leading to caspase-3 activation and subsequent cleavage of PARP1.[6][7]

  • Reversal of Multidrug Resistance (MDR): Cinchonine is a potent inhibitor of P-glycoprotein (P-gp), a key transporter involved in MDR.[5][8][9] By inhibiting the efflux of chemotherapeutic drugs, it can restore their cytotoxicity in resistant cancer cells at low micromolar concentrations.[8]

This guide will provide detailed protocols to investigate these potential activities, enabling researchers to determine the efficacy and mechanism of action of 2-amino-1-quinolin-4-yl-ethanol dihydrochloride in various cell culture models.

Physicochemical Properties and Stock Solution Preparation

A solid understanding of the compound's properties is critical for accurate and reproducible dosing.

PropertyValueSource
Chemical Formula C₁₁H₁₄Cl₂N₂O
Molecular Weight 261.15 g/mol
CAS Number 37008-96-1
Appearance White to off-white solidGeneric
Storage 2-8°C, desiccate, protect from light

Stock Solution Preparation (10 mM):

  • Accurately weigh 2.61 mg of 2-amino-1-quinolin-4-yl-ethanol dihydrochloride.

  • Dissolve the compound in 1 mL of sterile Dimethyl Sulfoxide (DMSO) or sterile water. The dihydrochloride salt form generally confers aqueous solubility. However, it is crucial to test solubility in your chosen solvent.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into light-protected microcentrifuge tubes.

  • Store the aliquots at -20°C for long-term storage or at 4°C for short-term use (up to one week). Avoid repeated freeze-thaw cycles.

Note: The final concentration of the solvent in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Hypothesized Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action for 2-amino-1-quinolin-4-yl-ethanol dihydrochloride, based on the known pathways of the structurally similar compound, cinchonine.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Compound 2-amino-1-quinolin-4-yl-ethanol dihydrochloride Pgp P-glycoprotein (MDR1) Compound->Pgp Inhibition ER Endoplasmic Reticulum Compound->ER Induces Stress Chemo Chemotherapeutic Drug Pgp->Chemo Efflux Chemo->Pgp UPR Unfolded Protein Response (UPR) ER->UPR PERK p-PERK UPR->PERK GRP78 GRP78 UPR->GRP78 Caspase3 Cleaved Caspase-3 UPR->Caspase3 Prolonged Stress eIF2a p-eIF2α PERK->eIF2a PARP Cleaved PARP Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis G start Start: Prepare Stock Solution viability Protocol 1: Cell Viability Assay (MTT) (24, 48, 72h) start->viability ic50 Determine IC50 Value viability->ic50 apoptosis Protocol 2: Apoptosis Assay (Annexin V/PI) Treat with IC50 concentration ic50->apoptosis western Protocol 3: Western Blot Analysis (ER Stress & Apoptosis Markers) ic50->western mdr Optional: MDR Reversal Assay (Co-treatment with Chemo Drug) ic50->mdr end Conclusion: Elucidate Mechanism of Action apoptosis->end western->end mdr->end

Caption: General experimental workflow for in vitro characterization.

Recommended Concentration Ranges for Initial Studies

ApplicationSuggested Concentration RangeRationale/Reference
Cytotoxicity Screening (IC₅₀ determination) 0.1 µM - 200 µMBroad range to capture dose-dependent effects. Cinchonine shows effects in this range. [10]
MDR Reversal Studies 1 µM - 10 µMCinchonine is effective in this lower range for inhibiting P-gp. [8]
Mechanism of Action Studies (Apoptosis/ER Stress) IC₅₀ and sub-IC₅₀ concentrationsTo observe specific molecular events leading to cell death without overwhelming cytotoxicity. [6][7]

References

  • Galski, H., et al. (1994). Comparative effects of quinine and cinchonine in reversing multidrug resistance on human leukemic cell line K562/ADM. Leukemia, 8(1), 160-167. [Link]

  • Baro, I., et al. (1995). Cinchonine, a potent efflux inhibitor to circumvent anthracycline resistance in vivo. Cancer Chemotherapy and Pharmacology, 37(1-2), 147-152. [Link]

  • Baro, I., et al. (1998). Cinchonine per os: efficient circumvention of P-glycoprotein-mediated multidrug resistance. British Journal of Cancer, 77(11), 1799-1805. [Link]

  • Cui, Y., et al. (2023). Cinchonine and cinchonidine alleviate cisplatin-induced ototoxicity by regulating PI3K-AKT signaling. CNS Neuroscience & Therapeutics, 29(10), 2919-2931. [Link]

  • Jin, Z. L., et al. (2018). Cinchonine activates endoplasmic reticulum stress-induced apoptosis in human liver cancer cells. Experimental and Therapeutic Medicine, 15(6), 5046-5050. [Link]

  • Robert, J. (2003). Multidrug Resistance Reversal Agents. Journal of Medicinal Chemistry, 46(22), 4601-4623. [Link]

  • Fernández-Pérez, L., et al. (2021). Electrochemical Behavior of Some Cinchona Alkaloids Using Screen-Printed Electrodes. Chemosensors, 9(4), 75. [Link]

  • Jin, Z. L., et al. (2018). Cinchonine activates endoplasmic reticulum stress-induced apoptosis in human liver cancer cells. Experimental and Therapeutic Medicine, 15(6), 5046–5050. [Link]

  • Qi, J., et al. (2019). In vitro and in vivo cancer cell apoptosis triggered by competitive binding of Cinchona alkaloids to the RING domain of TRAF6. Journal of Ethnopharmacology, 241, 112001. [Link]

  • Al-Suwaidan, I. A., et al. (2016). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Organic Chemistry, 6(1), 26-36. [Link]

  • Wang, S., et al. (2024). Cinchonine and cinchonidine alleviate cisplatin-induced ototoxicity by regulating PI3K-AKT signaling. CNS Neuroscience & Therapeutics, 30(2), e14403. [Link]

  • ResearchGate. Effect of cinchonidine and quinidine on cell viability of K562 cells. [Link]

  • University of South Florida Health. Apoptosis Protocols. [Link]

  • Al-Hiari, Y. M., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 18(3), 3174-3190. [Link]

  • Burgett, A. W. G., et al. (2011). Identification of agents that promote endoplasmic reticulum stress using an assay that monitors luciferase secretion. PLoS ONE, 6(8), e23035. [Link]

  • Wiercigroch, E., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. [Link]

  • Li, Y., et al. (2022). Shikonin Inhibits Endoplasmic Reticulum Stress-Induced Apoptosis to Attenuate Renal Ischemia/Reperfusion Injury by Activating the Sirt1/Nrf2/HO-1 Pathway. Oxidative Medicine and Cellular Longevity, 2022, 1868402. [Link]

  • Google Patents. DE69808287D1 - PHARMACEUTICAL COMPOSITIONS OF CINCHONIN DIHYDROCHLORIDE.
  • Wikipedia. Cinchonine. [Link]

  • Di Micco, S., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4279. [Link]

  • University of Rochester Medical Center. The Annexin V Apoptosis Assay. [Link]

  • Ainslie Lab @ UNC. Procedure for apoptosis/necrosis cell analysis. [Link]

Sources

Application

scaling up synthesis of 2-amino-1-quinolin-4-yl-ethanol dihydrochloride

Application Note: Process Scale-Up for the Synthesis of 2-Amino-1-(quinolin-4-yl)ethanol Dihydrochloride Executive Summary 2-Amino-1-(quinolin-4-yl)ethanol dihydrochloride (CAS 37008-96-1) is a highly valued synthetic in...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Process Scale-Up for the Synthesis of 2-Amino-1-(quinolin-4-yl)ethanol Dihydrochloride

Executive Summary

2-Amino-1-(quinolin-4-yl)ethanol dihydrochloride (CAS 37008-96-1) is a highly valued synthetic intermediate used in the development of quinoline-based therapeutics, including advanced antimalarial agents and beta-adrenergic receptor agonists[1]. Transitioning this molecule from a milligram-scale medicinal chemistry route to a robust kilogram-scale process requires overcoming significant chemoselectivity and stability challenges. This application note details a highly optimized, self-validating two-step process utilizing a controlled Henry (nitroaldol) reaction followed by chemoselective catalytic hydrogenation.

Retrosynthetic Strategy & Mechanistic Causality

To ensure atom economy, scalability, and safety, the synthetic route is designed around two core transformations. We eschewed traditional epoxide-opening routes (which suffer from poor regioselectivity and require hazardous ammonia gas at high pressures) in favor of a nitroaldol approach.

Step 1: The Henry Reaction (Nitroaldol Condensation) The condensation of quinoline-4-carboxaldehyde with nitromethane yields 2-nitro-1-(quinolin-4-yl)ethanol.

  • Causality of Base Selection: In early lab-scale trials, strong bases (e.g., NaOH) drove the E1cB elimination of water from the intermediate nitroalcohol, generating a highly reactive 1-(2-nitrovinyl)quinoline impurity. By switching to a mild, sterically hindered organic base—specifically, catalytic triethylamine (TEA) or diisopropylethylamine (DIPEA) at 0–5 °C—we kinetically trap the nitroalcohol, completely suppressing the dehydration pathway[2].

Step 2: Chemoselective Catalytic Hydrogenation Reducing the aliphatic nitro group to a primary amine in the presence of a benzylic-like alcohol (the hydroxyl group adjacent to the quinoline ring) presents a severe chemoselectivity challenge[3].

  • Causality of Catalyst Selection: Standard Palladium on Carbon (Pd/C) causes extensive hydrogenolysis, cleaving the C–OH bond to yield the over-reduced 4-(2-aminoethyl)quinoline[4]. To circumvent this, we utilize Sponge Nickel (Raney Nickel). Raney Nickel exhibits a high kinetic affinity for nitro group reduction while remaining virtually inert toward benzylic C–O bond cleavage at moderate hydrogen pressures (45 psi) and ambient temperatures[3].

Step 3: Dihydrochloride Salt Formation The free base of 2-amino-1-(quinolin-4-yl)ethanol is an oil that is prone to oxidative degradation. By treating the crude free base with anhydrous hydrogen chloride in isopropanol, we protonate both the quinoline nitrogen (pKa ~4.9) and the primary amine (pKa ~9.5). This drives the precipitation of a thermodynamically stable, highly crystalline dihydrochloride salt[1], serving as a built-in purification step that rejects organic impurities into the mother liquor.

Process Workflows & Visualizations

Workflow A Quinoline-4-carboxaldehyde + Nitromethane B Henry Reaction (TEA, EtOH, 0-5 °C) A->B Add Base C 2-Nitro-1-(quinolin-4-yl)ethanol (Intermediate) B->C Crystallization D Catalytic Hydrogenation (Raney Ni, H2, 45 psi) C->D Solvent/Catalyst E 2-Amino-1-(quinolin-4-yl)ethanol (Free Base) D->E Filtration & Concentration F Salt Formation (HCl in iPrOH) E->F Acidification G 2-Amino-1-(quinolin-4-yl)ethanol Dihydrochloride (API) F->G Isolation & Drying

Workflow for the synthesis of 2-amino-1-(quinolin-4-yl)ethanol dihydrochloride.

Mechanism N1 Aldehyde Activation (H-bonding) N3 Nucleophilic Addition (C-C Bond Formation) N1->N3 Electrophile N2 Nitronate Anion Formation (Deprotonation by TEA) N2->N3 Attack on Carbonyl N4 Protonation (Nitroalcohol Yield) N3->N4 Solvent Proton Transfer Side1 Dehydration (Nitroalkene Impurity) N4->Side1 Excess Base / High Temp

Henry reaction mechanism and the temperature-dependent dehydration side-pathway.

Quantitative Data Summary

The scalability of the optimized protocol was validated across three distinct production scales. The transition from lab to pilot scale demonstrated excellent reproducibility, with the crystallization of the dihydrochloride salt consistently upgrading the final purity to >99%.

Production ScaleStep 1 Yield (%)Step 1 Purity (HPLC)Step 2 Yield (%)Final Purity (HPLC)Overall Yield (%)
10 g (Lab) 88.5%96.5%85.2%98.0%75.4%
100 g (Kilo-lab) 89.1%97.2%86.0%98.8%76.6%
1.0 kg (Pilot) 87.4%97.5%84.5%99.1%73.8%

Standard Operating Procedures (1 kg Pilot Scale)

The following protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) ensure that the operator can objectively verify the success of each phase before proceeding.

Protocol A: Synthesis of 2-Nitro-1-(quinolin-4-yl)ethanol
  • Preparation: Charge a 10 L jacketed glass reactor with quinoline-4-carboxaldehyde (1.0 kg, 6.36 mol) and absolute ethanol (4.0 L). Stir at 250 rpm until complete dissolution is achieved.

  • Cooling: Circulate chilled glycol to lower the internal reactor temperature to 0–5 °C.

  • Reagent Addition: Add nitromethane (1.16 kg, 19.0 mol, 3.0 eq) in a single portion.

  • Catalysis: Dropwise add triethylamine (TEA) (64 g, 0.63 mol, 0.1 eq) via an addition funnel over 30 minutes. Critical Parameter: Maintain the internal temperature strictly below 5 °C to prevent nitroalkene formation.

  • Reaction: Stir the mixture at 0–5 °C for 12 hours.

    • Self-Validation (IPC 1): Pull a 1 mL aliquot and analyze via HPLC. Proceed to work-up only when unreacted quinoline-4-carboxaldehyde is < 2.0%.

  • Work-up: Slowly add cold deionized water (4.0 L) over 45 minutes to precipitate the product. Stir for an additional 1 hour at 0 °C to mature the crystals.

  • Isolation: Filter the resulting yellow precipitate through a Nutsche filter. Wash the filter cake with a cold 1:1 mixture of ethanol/water (2.0 L), followed by a heptane displacement wash (2.0 L).

  • Drying: Dry the solid under vacuum (50 mbar) at 40 °C to a constant weight.

Protocol B: Synthesis of 2-Amino-1-(quinolin-4-yl)ethanol Dihydrochloride
  • Preparation: In a 10 L stainless steel pressure reactor (autoclave), charge 2-nitro-1-(quinolin-4-yl)ethanol (1.0 kg, 4.58 mol) and methanol (5.0 L).

  • Catalyst Loading: Carefully add an aqueous slurry of Raney Nickel (100 g, 10% w/w relative to substrate). Safety Note: Raney Nickel is highly pyrophoric. Ensure the catalyst remains wet at all times.

  • Purging: Seal the reactor. Purge the headspace with Nitrogen (3 x 30 psi), followed by Hydrogen gas (3 x 30 psi) to displace all oxygen.

  • Hydrogenation: Pressurize the reactor with Hydrogen to 45 psi. Set the agitator to 500 rpm. Maintain the internal temperature at 20–25 °C.

    • Self-Validation (IPC 2): Monitor the mass flow controller for hydrogen uptake. The reaction is deemed complete when hydrogen consumption ceases and reactor pressure remains static for 30 minutes (typically 6–8 hours).

  • Filtration: Vent the reactor safely and purge with Nitrogen. Filter the catalyst through a tightly packed pad of Celite under a strict nitrogen atmosphere. Wash the pad with methanol (1.0 L).

  • Concentration: Transfer the filtrate to a rotary evaporator and concentrate under reduced pressure at 40 °C to a residual volume of approximately 2.0 L.

  • Salt Formation: Transfer the concentrated free base to a 10 L glass reactor. Add isopropanol (3.0 L) and cool the mixture to 5 °C. Slowly bubble anhydrous HCl gas (or add 5–6 N HCl in isopropanol, 2.2 eq) into the solution.

    • Self-Validation (IPC 3): Monitor the pH. Continue HCl addition until the pH of the mixture reaches 1.0–2.0. The solution will transition from a clear liquid to a dense white suspension, visually validating the bis-protonation and salt formation.

  • Isolation: Stir the suspension for 2 hours at 0–5 °C. Filter the dihydrochloride salt, wash with cold isopropanol (1.0 L), and dry under vacuum at 50 °C for 24 hours.

References

  • Luzzio, F. A. (2001). The Henry reaction: recent examples. Tetrahedron, 57(5), 915-945. [Link]

  • Blaser, H.-U., Steiner, H., & Studer, M. (2009). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. ChemCatChem, 1(2), 210-221. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting 2-amino-1-quinolin-4-yl-ethanol dihydrochloride precipitation in media

An in-depth guide to troubleshooting the precipitation of 2-amino-1-quinolin-4-yl-ethanol dihydrochloride in experimental media, designed for researchers, scientists, and drug development professionals. Technical Support...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to troubleshooting the precipitation of 2-amino-1-quinolin-4-yl-ethanol dihydrochloride in experimental media, designed for researchers, scientists, and drug development professionals.

Technical Support Guide: 2-Amino-1-quinolin-4-yl-ethanol Dihydrochloride

Welcome to the technical support center for 2-amino-1-quinolin-4-yl-ethanol dihydrochloride. This guide provides a comprehensive framework for understanding, preventing, and resolving precipitation issues encountered during in vitro experiments. As senior application scientists, we ground our advice in fundamental chemical principles and field-proven laboratory practices to ensure the integrity and reproducibility of your research.

Root Cause Analysis: The Chemistry of Precipitation

Understanding why 2-amino-1-quinolin-4-yl-ethanol dihydrochloride precipitates is the first step toward solving the problem. The issue is rooted in the compound's chemical structure and the complex environment of cell culture media.

The Critical Role of pH

2-amino-1-quinolin-4-yl-ethanol is a quinoline derivative, a class of compounds that typically act as weak bases due to the nitrogen atom in the quinoline ring system.[1][2][3] The "dihydrochloride" designation indicates that the compound is supplied as a salt, with two basic nitrogen atoms protonated by hydrochloric acid. This salt form significantly enhances its aqueous solubility compared to its neutral, or "free-base," form.[4][5]

The core of the problem lies in the pH difference between your stock solution environment and the final culture medium.

  • Acidic Conditions (Low pH): In an acidic environment, the compound remains in its protonated, cationic salt form, which is highly soluble in aqueous solutions.[1]

  • Neutral/Alkaline Conditions (Physiological pH): Cell culture media is typically buffered to a physiological pH of ~7.2-7.4. When the acidic dihydrochloride salt is introduced into this near-neutral environment, the equilibrium shifts. The compound is deprotonated, converting it back to its less soluble free-base form, which can then precipitate out of solution.[1][6] The solubility of quinoline derivatives has been shown to increase dramatically as pH decreases.[7]

Solvent Shock and Supersaturation

Often, a high-concentration stock solution is prepared in an organic solvent like Dimethyl Sulfoxide (DMSO).[8] When this concentrated stock is rapidly diluted into the aqueous culture medium, the solvent environment changes drastically. This "solvent shock" can cause the compound, which is highly soluble in DMSO, to crash out as it fails to dissolve quickly enough in the aqueous environment.[8][9] This can create a temporary state of supersaturation, where the concentration of the compound exceeds its thermodynamic solubility limit, leading to the formation of a precipitate over time.[10]

Interactions with Media Components

Cell culture media is a complex mixture of salts, amino acids, vitamins, and buffers.[11][12]

  • Common Ion Effect: The presence of chloride ions in the media could potentially reduce the solubility of the hydrochloride salt itself, although this is more significant for slightly soluble hydrochlorides.[13][14][15]

  • Salting Out: High concentrations of salts in the media can reduce the solubility of the compound by competing for water molecules needed for hydration.[2][3]

  • Component Reactivity: Media components like phosphates and carbonates can sometimes react with dissolved compounds to form insoluble precipitates.[11][12][16]

Proactive Measures & Best Practices for Formulation

Preventing precipitation starts with proper handling and preparation of your solutions.

Preparing a Stable Stock Solution

The integrity of your stock solution is paramount.

  • Solvent Selection: Use a high-purity, anhydrous solvent. DMSO is a common and effective choice for many poorly water-soluble compounds.[8][10]

  • Complete Dissolution: Ensure the compound is fully dissolved in the stock solvent. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.[10][17] Always visually inspect for any undissolved particulates.

  • Sterilization and Storage: Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with your chosen solvent (e.g., PTFE for DMSO).[8] Aliquot the stock into single-use volumes to minimize freeze-thaw cycles, which can cause the compound to fall out of solution.[8] Store as recommended, typically at -20°C or -80°C, protected from light.[17]

Optimized Dilution Technique

The method of dilution is a critical control point for preventing precipitation.

  • Pre-warm the Media: Always use media that has been pre-warmed to 37°C. The solubility of many compounds is temperature-dependent.[9][18]

  • Stir, Don't Dump: Add the stock solution dropwise into the vortex of the gently swirling or vortexing media.[9][18] This ensures rapid and even distribution, preventing localized areas of high concentration that can trigger precipitation.

  • Use an Intermediate Dilution Step: Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution in a smaller volume of media or a co-solvent system, and then add this to the final volume.[9][10][17]

Systematic Troubleshooting Guide

If precipitation occurs despite best practices, follow this systematic guide to diagnose and resolve the issue.

Troubleshooting Workflow Diagram

G start Precipitation Observed when When did it occur? start->when immediate Immediately upon dilution when->immediate Immediately delayed Over time in incubator when->delayed Delayed check_conc Is final concentration too high? immediate->check_conc check_stability Is the compound stable at 37°C? delayed->check_stability lower_conc Action: Reduce final concentration. Test a serial dilution to find max solubility. check_conc->lower_conc Yes check_dilution Is dilution technique optimal? check_conc->check_dilution No optimize_dilution Action: Pre-warm media (37°C). Add stock dropwise while vortexing. Use an intermediate dilution step. check_dilution->optimize_dilution No check_stock Is stock solution clear? check_dilution->check_stock Yes check_stock->when Yes, still precipitates remake_stock Action: Inspect stock for precipitate. If present, warm/vortex. If unresolved, prepare fresh stock. check_stock->remake_stock No stability_action Action: Prepare fresh media more frequently. Consider compound degradation. check_stability->stability_action Unsure check_ph Has media pH shifted? check_stability->check_ph Yes ph_action Action: Monitor media pH. Change media more frequently. Perform pH-Shift Solubility Assay. check_ph->ph_action Yes check_serum Are there interactions with media/serum? check_ph->check_serum No serum_action Action: Test different serum percentages. Consider using serum-free media if applicable. check_serum->serum_action Possible

Sources

Optimization

Technical Support Center: Optimizing Yield in 2-Amino-1-(quinolin-4-yl)ethanol Dihydrochloride Synthesis

Welcome to the Advanced Synthesis Support Portal. This guide is specifically engineered for research scientists and drug development professionals tasked with scaling and optimizing the synthesis of 2-amino-1-quinolin-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. This guide is specifically engineered for research scientists and drug development professionals tasked with scaling and optimizing the synthesis of 2-amino-1-quinolin-4-yl-ethanol dihydrochloride (CAS 37008-96-1).

Standard synthetic routes often suffer from poor regioselectivity, unwanted hydrogenolysis, and hygroscopic salt formation. This guide deconstructs the mechanistic causality behind these failures and provides self-validating protocols to ensure high-yield, high-purity isolation of the target active pharmaceutical ingredient (API) intermediate.

Core Mechanistic Workflow

To bypass the over-alkylation issues inherent to direct ammonia-epoxide ring openings, our optimized workflow utilizes a highly controlled azide-reduction pathway starting from 4-acetylquinoline.

SynthesisWorkflow N1 4-Acetylquinoline N2 2-Bromo-1-(quinolin-4-yl)ethanone N1->N2 CuBr2 (Bromination) N3 2-Azido-1-(quinolin-4-yl)ethanone N2->N3 NaN3 (Azidation) N4 2-Azido-1-(quinolin-4-yl)ethanol N3->N4 NaBH4 (Reduction) N5 2-Amino-1-(quinolin-4-yl)ethanol N4->N5 PPh3, H2O (Staudinger) N6 Target Dihydrochloride N5->N6 HCl Gas (Salt Prep)

Mechanistic workflow for synthesizing 2-amino-1-(quinolin-4-yl)ethanol dihydrochloride.

Troubleshooting & Diagnostic FAQs

TroubleshootingTree Start Yield or Purity Issue Detected Q1 Is the final salt gummy/hygroscopic? Start->Q1 A1 Water present. Switch to anhydrous HCl in 1,4-Dioxane. Q1->A1 Yes Q2 Does NMR show loss of benzylic -OH? Q1->Q2 No A2 Hydrogenolysis. Replace Pd/C with Staudinger Reduction. Q2->A2 Yes Opt Proceed to IPC Validation Q2->Opt No

Diagnostic decision tree for resolving common yield and purity issues during synthesis.

Q: When synthesizing the 2-bromo-1-(quinolin-4-yl)ethanone intermediate, my LC-MS shows a significant +78 Da mass peak. How do I control the regioselectivity? A: The +78 Da peak indicates dibromination. The enolization of 4-acetylquinoline is the rate-determining step. Traditional bromination using Br₂/AcOH often leads to over-bromination because the monobrominated product can still enolize under strongly acidic conditions. The Causality Fix: Switch to Copper(II) bromide (CuBr₂) in a refluxing mixture of Ethyl Acetate and Chloroform. CuBr₂ facilitates a controlled, single-electron transfer mechanism that is highly selective for monobromination, effectively halting the reaction at the 2-bromo-1-(quinolin-4-yl)ethanone stage (CAS 747347-70-2)[1].

Q: I am using catalytic hydrogenation (Pd/C, H₂) to reduce the azide to the primary amine, but my yield is low and I am losing the benzylic hydroxyl group. What is going wrong? A: You are observing hydrogenolysis. Benzylic alcohols—especially those adjacent to electron-deficient heterocycles like quinoline—are highly susceptible to C–O bond cleavage on palladium surfaces. The Causality Fix: Abandon metal-catalyzed hydrogenation and utilize the Staudinger reduction. By treating the azide with Triphenylphosphine (PPh₃) followed by water, the reaction proceeds via an iminophosphorane intermediate directly to the primary amine. This operates under mild, metal-free conditions, ensuring 100% retention of the benzylic hydroxyl group.

Q: My final 2-amino-1-quinolin-4-yl-ethanol dihydrochloride salt crashes out as a sticky, gummy residue rather than a free-flowing powder. How do I optimize the crystallization? A: The target molecule contains two basic centers: the quinoline nitrogen (pKa ~4.9) and the primary amine (pKa ~9.5). Forming the dihydrochloride requires strong protonation of both. If you use aqueous HCl, the highly polar dihydrochloride salt becomes heavily hydrated, leading to a gummy state. The Causality Fix: Absolute exclusion of water. Dissolve the free base in anhydrous 1,4-dioxane, and introduce a pre-titrated anhydrous HCl/dioxane solution. The extreme drop in solubility of the fully protonated salt in non-polar solvents forces immediate, highly crystalline precipitation.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems containing mandatory In-Process Controls (IPCs). Do not proceed to subsequent steps until the IPC criteria are met.

Protocol A: Staudinger Reduction (Amine Generation)
  • Dissolution: Dissolve 1.0 eq of 2-azido-1-(quinolin-4-yl)ethanol in anhydrous THF (15 mL/g) under an argon atmosphere. Cool to 0°C.

  • Phosphine Addition: Add 1.2 eq of Triphenylphosphine (PPh₃) portion-wise over 15 minutes.

  • IPC 1 (Validation): Observe the reaction for nitrogen gas evolution (bubbling). Wait until bubbling ceases (approx. 1 hour). Run TLC (Hexanes:EtOAc 1:1). The azide starting material must be completely consumed and replaced by a highly polar iminophosphorane intermediate at the baseline. Do not proceed to hydrolysis if the azide spot remains.

  • Hydrolysis: Add 10.0 eq of distilled water and heat the mixture to 50°C for 4 hours.

  • IPC 2 (Validation): Pull an aliquot for LC-MS. The spectrum must show the desired product mass (M+H = 189.1) with <1% iminophosphorane remaining.

  • Workup: Concentrate the THF in vacuo. Dissolve the residue in 1M HCl and wash with Toluene (3x) to remove triphenylphosphine oxide (TPPO). Basify the aqueous layer to pH 10 with 2M NaOH and extract with DCM to isolate the pure free base.

Protocol B: Anhydrous Dihydrochloride Salt Formation
  • Free Base Preparation: Dissolve the purified 2-amino-1-(quinolin-4-yl)ethanol free base in anhydrous 1,4-dioxane (10 mL/g) under argon at room temperature.

  • Acidification: Slowly add 2.5 eq of 4M HCl in dioxane dropwise via an addition funnel.

  • IPC 1 (Validation): A white precipitate should form immediately upon the first few drops. If the solution turns cloudy but fails to precipitate, stop the addition. Add 5 mg of authentic seed crystals to induce nucleation before continuing the addition to prevent the product from oiling out.

  • Isolation: Stir the resulting slurry for 2 hours at room temperature. Filter the suspension under a blanket of nitrogen (to prevent atmospheric moisture absorption). Wash the filter cake with cold, anhydrous diethyl ether (2x) and dry in a vacuum oven at 40°C for 12 hours to yield the final dihydrochloride salt[2].

Quantitative Data & Optimization Metrics

The following table summarizes the quantitative improvements achieved by switching from traditional methodologies to the optimized protocols detailed above.

Process StepTraditional ConditionOptimized ConditionCommon YieldOptimized YieldKey Quality Attribute (KQA)
α-Bromination Br₂ in Acetic AcidCuBr₂ in EtOAc/CHCl₃55%88% <2% Dibrominated impurity
Reduction Pd/C, H₂ (50 psi)PPh₃, H₂O (Staudinger)40%92% Zero hydrogenolysis detected
Salt Formation Aqueous HCl in EtOHAnhydrous HCl in Dioxane60% (Gummy)95% (Crystalline)Free-flowing powder

References

  • 2-AMINO-1-QUINOLIN-4-YL-ETHANOL DIHYDROCHLORIDE Source: NextSDS Chemical Substance Information URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Amino-1-quinolin-4-yl-ethanol Dihydrochloride Synthesis

Welcome to the Technical Support Center. This guide is curated for research scientists and process chemists tasked with optimizing the synthesis, purification, and scale-up of 2-amino-1-quinolin-4-yl-ethanol dihydrochlor...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is curated for research scientists and process chemists tasked with optimizing the synthesis, purification, and scale-up of 2-amino-1-quinolin-4-yl-ethanol dihydrochloride (CAS: 37008-96-1) . As a critical intermediate in the development of antimalarial agents and kinase inhibitors, maintaining the structural integrity of the quinoline core and the ethanolamine side chain is paramount.

Below, we deconstruct the mechanistic pitfalls of its synthesis—typically achieved via a Henry (nitroaldol) reaction followed by catalytic reduction—and provide self-validating protocols to eliminate batch-to-batch impurity variations.

Synthetic Workflow & Impurity Generation

SynthesisWorkflow A Quinoline-4-carboxaldehyde + Nitromethane B Henry (Nitroaldol) Reaction Base Catalyst A->B C 2-nitro-1-(quinolin-4-yl)ethanol (Intermediate) B->C D Dehydration Impurity 4-(2-nitrovinyl)quinoline B->D Excess Heat/Base E Catalytic Reduction (Pd/C, H2 or Fe/AcOH) C->E F Over-reduction Impurity (Tetrahydroquinoline deriv.) E->F High H2 Pressure G Dimerization Impurity (Secondary Amine) E->G Imine Accumulation H 2-amino-1-(quinolin-4-yl)ethanol (Free Base) E->H I Salt Formation (HCl in EtOH/Et2O) H->I J 2-amino-1-quinolin-4-yl-ethanol dihydrochloride I->J

Fig 1: Synthetic workflow and mechanistic pathways of impurity generation.

Part 1: Mechanistic Causality of Common Impurities (FAQs)

Q1: Why am I seeing a significant amount of 4-(2-nitrovinyl)quinoline in my intermediate batches? A1: This is a classic dehydration byproduct of the Henry reaction . The initial nitroaldol addition produces the desired β -hydroxy nitroalkane. However, if the reaction is subjected to elevated temperatures or overly strong basic conditions, the intermediate undergoes an E1cB elimination of water to form the thermodynamically stable nitroalkene. To mitigate this, you must use mild bases (e.g., catalytic triethylamine or ammonium acetate) and strictly control the reaction temperature to ≤5∘C .

Q2: My LC-MS shows a higher molecular weight impurity (approx. MW) after the reduction step. What is causing this? A2: This indicates dimerization, a common side reaction during the reduction of aliphatic nitro compounds to primary amines . The reduction proceeds through nitroso, hydroxylamine, and imine intermediates. If the newly formed primary amine acts as a nucleophile and attacks the transient imine intermediate before it is fully reduced, a secondary amine dimer forms. Carrying out the reduction in an acidic medium protonates the primary amine as it forms, rendering it non-nucleophilic and completely halting the dimerization pathway.

Q3: Why is the quinoline ring losing aromaticity in some of my scaled-up batches? A3: Over-reduction is a frequent issue when using Palladium on Carbon (Pd/C) under high hydrogen pressure. The nitrogen-containing heterocyclic ring of quinoline is highly susceptible to hydrogenation, leading to 1,2,3,4-tetrahydroquinoline derivatives. If over-reduction is observed, you must lower the H2​ pressure to 1 atm, or switch to a milder, chemoselective reduction system such as Iron in Acetic Acid (Fe/AcOH) or Sodium Dithionite .

Part 2: Quantitative Impurity Profiling

To ensure batch-to-batch consistency, all synthesized lots must be evaluated against the following analytical profile.

Impurity / AnalyteSource / PathwayDetection MethodTypical RRT*Acceptance Limit (w/w)
Quinoline-4-carboxaldehyde Unreacted starting materialHPLC-UV (254 nm)1.35< 0.10%
4-(2-nitrovinyl)quinoline Henry reaction dehydrationHPLC-UV (254 nm)1.50< 0.15%
Dimerized Secondary Amine Nitro reduction side-productLC-MS (ESI+)1.85< 0.20%
Tetrahydroquinoline deriv. Catalyst over-reduction 1 H-NMR / LC-MS0.90< 0.10%
Residual Palladium Catalyst leachingICP-MSN/A< 10 ppm

*RRT = Relative Retention Time compared to the 2-amino-1-quinolin-4-yl-ethanol free base peak.

Part 3: Self-Validating Experimental Protocols

Protocol A: Optimized Henry Reaction (Minimizing Dehydration)

Objective: Synthesize 2-nitro-1-(quinolin-4-yl)ethanol without triggering E1cB elimination.

  • Dissolution: Dissolve 1.0 eq of quinoline-4-carboxaldehyde in anhydrous THF (10 volumes).

  • Reagent Addition: Add 3.0 eq of nitromethane. Cool the reaction vessel to 0∘C using an ice-water bath.

  • Catalysis: Dropwise add 0.1 eq of triethylamine (TEA).

    • Causality Note: A catalytic amount of a mild base is sufficient to generate the nitronate nucleophile while preventing the highly basic conditions that drive the dehydration of the β -hydroxy product.

  • Reaction: Stir at 0–5∘C for 12 hours.

  • Validation Checkpoint: Analyze an aliquot via TLC (Hexanes:EtOAc 1:1). The reaction is validated as complete when the aldehyde spot ( Rf​≈0.6 ) is entirely replaced by the more polar nitro alcohol spot ( Rf​≈0.3 ).

  • Quenching & Workup: Quench with 1M HCl to pH 6. Extract with Ethyl Acetate, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure at strictly <30∘C to prevent thermal degradation.

Protocol B: Selective Nitro Reduction (Minimizing Dimerization)

Objective: Reduce the nitro group to a primary amine without saturating the quinoline core or forming dimers.

  • Setup: In a Parr hydrogenation flask, dissolve the crude 2-nitro-1-(quinolin-4-yl)ethanol in Methanol (15 volumes).

  • Acidic Modifier: Add 1.2 eq of concentrated HCl.

    • Causality Note: The acidic environment immediately protonates the resulting primary amine. An ammonium salt cannot act as a nucleophile, thereby preventing it from attacking intermediate imines and forming dimers.

  • Catalyst: Add 10% w/w of 5% Pd/C.

  • Hydrogenation: Purge the vessel with N2​ (3x), then H2​ (3x). Maintain H2​ pressure at exactly 1 atm using a balloon setup. Stir vigorously at room temperature for 4 hours.

  • Validation Checkpoint: Analyze the crude mixture via LC-MS. The presence of a mass peak at m/z 189 [M+H]+ confirms the primary amine, while the absence of m/z 219 confirms complete reduction of the nitro group.

  • Filtration: Filter the mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the cake thoroughly with Methanol.

Protocol C: Dihydrochloride Salt Formation and Crystallization

Objective: Isolate the highly pure dihydrochloride salt.

  • Concentration: Concentrate the methanolic filtrate from Protocol B to roughly 3 volumes.

  • Salt Formation: Cool the solution to 0∘C . Slowly add a stoichiometric excess of HCl in dioxane (2.0 eq) to ensure both the quinoline nitrogen and the primary amine are fully protonated.

  • Precipitation: Add cold diethyl ether dropwise until the solution becomes turbid, then let it stand at 4∘C for 2 hours to allow complete crystallization.

  • Validation Checkpoint: Dissolve a 5 mg sample of the filtered solid in D2​O for 1 H-NMR. The downfield shift of the aliphatic protons adjacent to the amine, alongside the preservation of the aromatic quinoline signals, confirms successful dihydrochloride salt formation without over-reduction.

  • Isolation: Filter the solid 2-amino-1-quinolin-4-yl-ethanol dihydrochloride. Dry under vacuum at 40∘C for 12 hours.

References

  • Organic Chemistry Portal. "Henry Reaction (Nitroaldol Reaction)". Organic Chemistry Portal. URL: [Link]

  • Wikipedia. "Reduction of nitro compounds". Wikipedia, The Free Encyclopedia. URL:[Link]

Optimization

Technical Support Center: Troubleshooting Crystallization of 2-Amino-1-quinolin-4-yl-ethanol Dihydrochloride

Welcome to the Advanced Technical Support Center. As Senior Application Scientists, we understand that isolating high-purity active pharmaceutical ingredients (APIs) and complex intermediates is rarely as simple as follo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As Senior Application Scientists, we understand that isolating high-purity active pharmaceutical ingredients (APIs) and complex intermediates is rarely as simple as following a standard recipe.

The compound 2-amino-1-quinolin-4-yl-ethanol dihydrochloride (CAS 37008-96-1) presents a unique triad of crystallization challenges: a rigid quinoline core, a flexible amino-alcohol side chain, and a highly polar dihydrochloride salt state. This structural combination makes the molecule exceptionally prone to hygroscopicity, hydrate polymorphism, and Liquid-Liquid Phase Separation (LLPS)—commonly known in the lab as "oiling out."

This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to help you bypass the metastable oil zone and achieve consistent, high-yield crystallization.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my product consistently "oil out" instead of forming a crystalline solid?

A1: "Oiling out" (LLPS) occurs when a supersaturated solution crosses the binodal liquid-liquid phase boundary before it can cross the critical nucleation threshold for crystallization.

The Causality: The dual protonation of the quinoline nitrogen and the primary amine creates a highly polar molecule. The adjacent hydroxyl group acts as a strong hydrogen-bond donor/acceptor. When you supersaturate the solution too rapidly (e.g., by crashing it out with a cold anti-solvent), the solute-solvent hydrogen bonds cannot reorganize into a crystal lattice fast enough. To minimize free energy, the system separates into a solvent-rich heavy phase (the "oil") and a solvent-poor bulk phase. This phenomenon is widely documented in the scale-up of complex amine dihydrochlorides, where rapid supersaturation strongly favors the amorphous oil phase over the crystalline lattice [1].

Q2: How can I thermodynamically bypass the LLPS zone to force nucleation?

A2: You must manipulate the kinetics of supersaturation to keep the system in the metastable zone (where crystals grow) without hitting the binodal curve (where oils form).

  • Reduce the Cooling Rate: Drop the cooling rate to ≤ 0.1 °C/min.

  • High Agitation: Increase impeller speed. High shear mechanically disrupts local concentration gradients that lead to oil droplet coalescence [4].

  • Seeding: Introduce 1–2 wt% of pre-existing crystalline seed. Seeding provides a physical template, effectively bypassing the high thermodynamic barrier of primary nucleation.

Q3: My crystals are highly hygroscopic and turn into a sticky paste during filtration. How do I isolate them?

A3: The quinoline dihydrochloride core is prone to forming channel hydrates. In ambient conditions with high relative humidity, the anhydrous lattice rapidly absorbs atmospheric moisture, leading to deliquescence. The Fix: Never filter this compound in open air. Perform the filtration under a dry nitrogen blanket (Relative Humidity < 10%). Wash the filter cake exclusively with a dry, volatile anti-solvent (e.g., anhydrous MTBE or heptane) to displace residual polar solvents, and immediately transfer the cake to a vacuum oven with a continuous nitrogen bleed. The addition of MTBE as an anti-solvent has proven highly effective in reducing losses to the mother liquor without inducing oiling out, provided the water content is strictly minimized [3].

Q4: How does residual water in the solvent affect the crystallization profile?

A4: Water is the enemy of this specific crystallization. Because water is a highly polar hydrogen-bonding network former, even small amounts (>0.5% w/w) will drastically expand the LLPS boundary and promote the formation of a sticky, agglomerated hydrate. As observed in the development of other complex quinoline derivatives, controlling impurities and utilizing a controlled reactive crystallization in anhydrous 2-propanol is critical for robust salt isolation [2].

Quantitative Data: Process Parameter Matrix

To ensure reproducibility, we have summarized the critical process parameters (CPPs) that dictate whether your system will yield pure crystals or an unusable oil.

ParameterLLPS ("Oiling Out") ZoneOptimal Crystallization Zone
Cooling Rate > 0.5 °C/min0.05 – 0.1 °C/min
Water Content (KF) > 0.5% w/w< 0.1% w/w
Seed Loading 0% (Unseeded)1.0 – 2.0 wt%
Agitation Rate Low (< 100 RPM)High (250 - 400 RPM)
Typical Yield < 40% (gummy residue)> 85% (pure crystalline powder)

Visualization: Phase Separation vs. Crystallization Pathways

The following diagram illustrates the thermodynamic pathways of the dihydrochloride salt upon supersaturation.

G Sol Homogeneous Solution (Free Base in IPA) HCl Addition of HCl (Salt Formation) Sol->HCl Super Supersaturated Solution (Dihydrochloride Salt) HCl->Super LLPS Liquid-Liquid Phase Separation ('Oiling Out') Super->LLPS Rapid cooling / High supersaturation Nuc Controlled Nucleation (Metastable Zone) Super->Nuc Slow cooling / Seeding Amorph Gummy/Amorphous Residue (Impure) LLPS->Amorph LLPS->Nuc Thermal cycling (Annealing) Cryst Crystal Growth Nuc->Cryst Pure High-Purity Crystalline Dihydrochloride Cryst->Pure

Thermodynamic pathways of crystallization versus liquid-liquid phase separation (oiling out).

Step-by-Step Methodology: Self-Validating Reactive Crystallization

This protocol outlines a reactive crystallization (converting the free base to the dihydrochloride salt in situ) using a 2-propanol (IPA) solvent system. Every step includes a self-validating checkpoint to ensure the system is behaving thermodynamically as expected.

Step 1: Dissolution & Dehydration

  • Dissolve the free base of 2-amino-1-quinolin-4-yl-ethanol in anhydrous 2-propanol (10 volumes) at 50 °C under a strict nitrogen atmosphere.

  • Self-Validation Checkpoint: Sample the solution and run a Karl Fischer (KF) titration. If water > 0.1% w/w , perform an azeotropic distillation with additional IPA until the specification is met. Do not proceed if water is present.

Step 2: Initial Salt Formation

  • Set the reactor agitation to a high shear rate (e.g., 300 RPM).

  • Slowly charge 1.0 equivalent of anhydrous HCl in 2-propanol over 30 minutes, maintaining the internal temperature strictly at 50 °C.

Step 3: Seeding & Bed Establishment

  • Pause the HCl addition.

  • Introduce 1.5 wt% of pure 2-amino-1-quinolin-4-yl-ethanol dihydrochloride seed crystals.

  • Hold the system at 50 °C for 30 minutes.

  • Self-Validation Checkpoint: Visually inspect the reactor (or use an FBRM probe). The seeds must remain suspended and not dissolve. If the seeds dissolve, your solution is undersaturated; drop the temperature by 2 °C and re-seed.

Step 4: Completion of Salt Formation & Aging

  • Resume the addition of the remaining 1.1 equivalents of HCl in 2-propanol over 60 minutes.

  • Age the resulting slurry at 50 °C for 2 hours. This promotes Ostwald ripening, where smaller, thermodynamically unstable crystals dissolve and redeposit onto larger crystals, improving filterability.

Step 5: Controlled Cooling

  • Cool the slurry to 5 °C at a linear, controlled rate of 0.1 °C/min.

  • Self-Validation Checkpoint: Before isolation, pull a filtered sample of the mother liquor and analyze via HPLC. The API concentration should be < 5 mg/mL. If it is > 15 mg/mL, the system has oiled out. Do not filter. Instead, apply thermal cycling (reheat to 45 °C, hold for 1 hour, and cool again at 0.05 °C/min) to rescue the batch.

Step 6: Isolation

  • Filter the slurry under a dry nitrogen blanket.

  • Wash the filter cake with cold, anhydrous MTBE (2 volumes).

  • Dry in a vacuum oven at 45 °C with a nitrogen bleed until residual solvents meet ICH Q3C limits.

References

  • BenchChem Technical Support Team. "Technical Support Center: Diethyl L-Cystinate Crystallization." BenchChem, 2025.1

  • Morgan et al. "Discovery and Development of Omecamtiv Mecarbil: A Novel Cardiac Myosin Activator for the Potential Treatment of Systolic Heart Failure." Organic Process Research & Development, ACS Publications, 2020. 2

  • Smith et al. "First Multikilogram Synthesis of the Next-Generation Oral Selective ERα Degrader Camizestrant." Organic Process Research & Development, ACS Publications, 2024. 3

  • Jones et al. "Practical and Scalable Method for Manufacturing AZD4604, A Potent and Selective JAK1 Inhibitor." Organic Process Research & Development, ACS Publications, 2023. 4

Sources

Reference Data & Comparative Studies

Validation

Analytical Superiority in Purity Validation: qNMR vs. Traditional Chromatography for 2-Amino-1-quinolin-4-yl-ethanol Dihydrochloride

As pharmaceutical development accelerates, the demand for absolute, metrologically traceable purity validation of active pharmaceutical ingredients (APIs) and critical intermediates has never been higher. 2-Amino-1-quino...

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Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical development accelerates, the demand for absolute, metrologically traceable purity validation of active pharmaceutical ingredients (APIs) and critical intermediates has never been higher. 2-Amino-1-quinolin-4-yl-ethanol dihydrochloride (CAS: 37008-96-1)[1] is a highly polar, nitrogen-rich quinoline derivative. Validating the purity of such complex, salt-form intermediates presents a distinct analytical challenge.

This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC-UV) against Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, detailing why qNMR serves as a superior, self-validating primary ratio method for this specific molecular class.

The Analytical Dilemma: Chromatography vs. Spectroscopy

The Chromatographic Bottleneck (HPLC-UV)

HPLC-UV is the traditional workhorse of pharmaceutical quality control due to its exceptional sensitivity to trace impurities[2]. However, analyzing 2-amino-1-quinolin-4-yl-ethanol dihydrochloride via reversed-phase HPLC introduces significant mechanistic hurdles. The molecule possesses a basic aliphatic ethanolamine side chain and exists as a dihydrochloride salt. In solution, these basic nitrogens interact strongly with residual silanols on standard C18 stationary phases, causing severe peak tailing. To mitigate this, analysts must use ion-pairing reagents (e.g., trifluoroacetic acid), which can suppress ionization in orthogonal LC-MS detectors and complicate method transferability. Furthermore, HPLC requires an identical reference standard of known purity to establish a calibration curve—a major bottleneck when synthesizing novel or rare intermediates[2].

The Spectroscopic Solution (qNMR)

Quantitative 1H NMR (qNMR) bypasses these chromatographic limitations entirely. qNMR operates on the fundamental physical principle that the integral of an NMR resonance is strictly and linearly proportional to the number of nuclei generating that signal[3]. It is a primary ratio method[2]. By measuring the sample in a deuterated solvent, the basic hydrochloride salt completely dissociates. qNMR does not require an identical reference standard; instead, it utilizes a universal, certified internal calibrant (IC) to assign absolute mass fraction purity[4]. Furthermore, qNMR simultaneously captures "invisible" inert impurities (like residual solvents or inorganic sorbents) that escape UV detection[4].

G Target 2-Amino-1-quinolin-4-yl-ethanol Dihydrochloride Properties Highly Polar, Basic Amine, UV-Active Target->Properties HPLC HPLC-UV Analysis Properties->HPLC Chromatographic qNMR 1H qNMR Analysis Properties->qNMR Spectroscopic HPLC_Limitation Requires identical Reference Standard Susceptible to peak tailing HPLC->HPLC_Limitation qNMR_Advantage Primary Ratio Method Universal proton detection qNMR->qNMR_Advantage

Analytical decision pathway comparing HPLC-UV and qNMR for purity validation.

Comparative Performance Data

The following table synthesizes the operational and metrological differences between HPLC-UV and 1H qNMR when applied to polar quinoline derivatives.

Analytical ParameterHPLC-UV1H qNMRCausality & Impact
Quantitation Basis Relative (Response Factors)Absolute (Primary Ratio)qNMR directly counts nuclei; HPLC relies on variable UV chromophore absorption[2].
Reference Standard Requires identical API standardRequires any certified ICqNMR eliminates the bottleneck of synthesizing a highly purified standard of the target analyte[4].
Sensitivity High (µg to ng range)Moderate (mg range)HPLC is superior for trace impurity detection; qNMR is superior for absolute mass fraction assignment[2].
Specificity Retention time & UV spectrumChemical shift & MultiplicityqNMR provides structural confirmation simultaneously with purity data[5].
Inert Impurity Detection Blind to non-chromophoric speciesDetects all protonated speciesqNMR captures residual solvents and water that escape UV detection[4].

Self-Validating Experimental Protocol: Absolute qNMR

To ensure metrological traceability in alignment with modernized USP General Chapters <761> and <1761>[6],[7], the following self-validating qNMR protocol must be executed.

Step 1: Calibrant and Solvent Selection

Select a Certified Reference Material (CRM) to act as the internal calibrant (IC). Maleic acid is highly recommended for 2-amino-1-quinolin-4-yl-ethanol. Maleic acid produces a sharp, distinct singlet at ~6.3 ppm in Deuterium Oxide ( D2​O ). This perfectly avoids the aliphatic ethanolamine region (3.0–5.5 ppm) and the deshielded quinoline aromatic region (7.5–9.0 ppm) of the analyte[5]. D2​O is selected because the dihydrochloride salt is highly water-soluble, and the exchangeable protons (-OH, - NH3+​ ) will undergo deuterium exchange, simplifying the spectrum and removing broad overlapping signals.

Step 2: Gravimetric Sample Preparation

Using a calibrated microbalance (0.01 mg accuracy), accurately weigh approximately 10 mg of 2-amino-1-quinolin-4-yl-ethanol dihydrochloride and an appropriate mass of Maleic acid to achieve a ~1:1 molar ratio of protons[8]. Co-dissolve completely in 600 µL of D2​O to ensure identical magnetic susceptibility for both the analyte and the IC[9].

Step 3: T1​ Relaxation Profiling (Causality Check)

Execute an inversion-recovery NMR experiment to measure the longitudinal relaxation time ( T1​ ) of the target protons. This is a critical self-validating step: the relaxation delay ( D1​ ) must be set to ≥5×T1​ of the slowest-relaxing proton to guarantee >99.3% magnetization recovery between pulses. Failure to do so results in integration truncation and artificially skewed purity values[5].

Step 4: Spectral Acquisition

Acquire the 1D 1 H NMR spectrum using a 90° excitation pulse to maximize the signal-to-noise ratio (SNR)[5]. Collect 64K data points over 16 to 64 transients. Ensure the experiment is run without carbon decoupling to avoid Nuclear Overhauser Effect (NOE) enhancements that would distort quantitative integration[8].

Step 5: Data Processing & Absolute Purity Calculation

Apply a minimal exponential window function (Line Broadening = 0.1 Hz) to the Free Induction Decay (FID)[8]. Perform rigorous manual phase and baseline correction[5]. Integrate the Maleic acid singlet and a distinct, isolated quinoline proton (e.g., the H-2 or H-3 aromatic proton).

Calculate the mass fraction purity ( Px​ ) using the fundamental qNMR equation[5],[10]:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

(Where I = integral area, N = number of resonating protons, M = molar mass, m = gravimetric mass, and P = purity).

G Step1 Gravimetric Preparation Step2 T1 Relaxation Measurement Step1->Step2 Step3 qNMR Acquisition (D1 > 5*T1) Step2->Step3 Step4 FID Processing & Integration Step3->Step4 Step5 Absolute Purity Calculation Step4->Step5

Self-validating step-by-step workflow for absolute quantitative NMR (qNMR).

Conclusion

While HPLC-UV remains indispensable for trace impurity profiling, its reliance on relative response factors and identical reference standards limits its utility for absolute purity assignment of complex salts like 2-amino-1-quinolin-4-yl-ethanol dihydrochloride. qNMR provides an orthogonal, highly accurate, and self-validating primary measurement method. By leveraging gravimetric precision and strict control of relaxation kinetics, qNMR delivers uncompromising structural and quantitative confidence for pharmaceutical development.

References
  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma. URL: [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." American Chemical Society (ACS). URL: [Link]

  • Holzgrabe, U., et al. "Validation of quantitative NMR." National Institutes of Health (NIH) / PubMed. URL: [Link]

  • ECA Academy. "Revision of USP Chapter <761> NMR Spectroscopy." GMP Compliance. URL: [Link]

  • Pharmacopeia. "General Chapters: <761> NUCLEAR MAGNETIC RESONANCE." USPBPEP. URL: [Link]

Sources

Comparative

Comprehensive LC-MS/MS Validation Guide for 2-Amino-1-quinolin-4-yl-ethanol Dihydrochloride

Executive Summary & Analytical Challenges 2-Amino-1-quinolin-4-yl-ethanol dihydrochloride (CAS 37008-96-1) is a highly polar, basic molecule characterized by a quinoline core and a 1,2-amino alcohol moiety. In drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenges

2-Amino-1-quinolin-4-yl-ethanol dihydrochloride (CAS 37008-96-1) is a highly polar, basic molecule characterized by a quinoline core and a 1,2-amino alcohol moiety. In drug development and pharmacokinetic profiling, the quantification of such polar basic compounds in biological matrices presents a distinct set of analytical challenges.

At physiological pH, the dihydrochloride salt dissociates, yielding a dicationic species due to the protonation of both the primary amine and the quinoline nitrogen. This high degree of polarity and ionization leads to two primary failure modes in standard LC-MS/MS workflows:

  • Chromatographic Failure: Poor retention and phase dewetting on traditional Reversed-Phase Liquid Chromatography (RPLC) columns, coupled with severe peak tailing due to secondary interactions with residual surface silanols[1].

  • Extraction Failure: Low recovery during standard Liquid-Liquid Extraction (LLE) because the 1,2-amino alcohol moiety retains significant aqueous solubility even when the amines are neutralized at high pH[2].

This guide objectively compares alternative analytical methodologies, providing researchers with a self-validating, field-proven protocol for the robust quantification of 2-amino-1-quinolin-4-yl-ethanol dihydrochloride.

Chromatographic Platform Comparison: HILIC vs. RPLC

To achieve regulatory-compliant validation (e.g., ICH M10 guidelines), the chromatographic method must deliver symmetrical peak shapes, stable retention times, and high sensitivity. We compared three approaches: standard RPLC, RPLC with Ion-Pairing (RPLC-IP), and Hydrophilic Interaction Liquid Chromatography (HILIC).

Mechanistic Causality

Traditional RPLC relies on hydrophobic partitioning. Highly polar amino alcohols elute in the void volume unless highly aqueous mobile phases are used, which causes stationary phase dewetting and retention loss over time[1]. While adding ion-pairing agents (e.g., Heptafluorobutyric acid, HFBA) to RPLC improves retention by neutralizing the analyte's charge, these agents severely suppress Electrospray Ionization (ESI) efficiency and contaminate the mass spectrometer source.

HILIC provides an orthogonal solution. HILIC utilizes a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase (typically >70% Acetonitrile). Water acts as the strong eluting solvent, forming a water-enriched layer on the stationary phase into which polar analytes partition[3]. Because the mobile phase entering the MS source is highly organic, HILIC significantly enhances ESI desolvation efficiency, leading to superior sensitivity for amino alcohols[4].

Quantitative Performance Data

Table 1: Chromatographic Performance Comparison for 2-Amino-1-quinolin-4-yl-ethanol (Plasma Matrix, n=6)

ParameterStandard RPLC (C18)RPLC-IP (C18 + 5mM HFBA)HILIC (Amide Phase)
Mobile Phase H2O/MeOH (0.1% FA)H2O/MeOH (5mM HFBA)ACN/H2O (10mM NH4Fm, pH 3)
Retention Time (RT) 0.8 min (Void volume)4.2 min3.8 min
Peak Asymmetry (As) 2.4 (Severe tailing)1.21.05 (Excellent symmetry)
Matrix Effect (ME) -65% (Ion suppression)-80% (Severe suppression)-12% (Minimal suppression)
Limit of Quant. (LOQ) 50.0 ng/mL25.0 ng/mL1.0 ng/mL

Sample Preparation Comparison: MCX-SPE vs. LLE

Extracting a highly water-soluble, dicationic molecule from complex biological matrices (e.g., plasma, urine) requires exploiting its specific functional groups.

Mechanistic Causality

Standard Liquid-Liquid Extraction (LLE) requires adjusting the sample to a high pH (>10) to deprotonate the quinoline and primary amine, forcing the molecule into an organic solvent (e.g., MTBE). However, the hydroxyl group of the 1,2-amino alcohol strongly hydrogen-bonds with water, resisting partitioning into the organic phase and resulting in poor, highly variable recovery[2].

Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) is the optimal alternative. By acidifying the sample (pH < 3), the molecule becomes fully protonated. The MCX sorbent traps the analyte via strong electrostatic interactions with sulfonic acid groups. This dual-retention mechanism allows for aggressive washing with 100% methanol to strip away matrix phospholipids, before eluting the target compound with a basic organic solvent (5% NH4OH in Methanol) that neutralizes the amines and breaks the ionic bond.

Quantitative Recovery Data

Table 2: Extraction Efficiency Comparison (Spiked Plasma at 10 ng/mL, n=6)

Extraction MethodMean Recovery (%)Precision (% RSD)Phospholipid Removal
Protein Precipitation (PPT)95%18.5%Poor (High matrix effect)
Liquid-Liquid Extraction (LLE)32%24.0%Good
MCX-SPE 91% 4.2% Excellent (>99%)

Mandatory Visualization: Workflow Logic

The following diagram illustrates the self-validating logic of the optimized MCX-SPE and HILIC-MS/MS workflow.

G cluster_SPE Mixed-Mode Cation Exchange (MCX) SPE cluster_LCMS HILIC-MS/MS Analysis Start Biological Matrix (Plasma/Urine) Load 1. Load Sample (Acidified, pH < 3) Start->Load Wash1 2. Wash 1: 2% FA in H2O (Removes neutrals) Load->Wash1 Wash2 3. Wash 2: 100% MeOH (Removes lipids) Wash1->Wash2 Elute 4. Elute: 5% NH4OH in MeOH (Neutralizes amines) Wash2->Elute Recon 5. Reconstitute (90:10 ACN:H2O) Elute->Recon LC 6. HILIC Separation (Amide Stationary Phase) Recon->LC MS 7. ESI+ MRM Detection (Precursor -> Product) LC->MS Valid Data Validation (ICH M10 Guidelines) MS->Valid

Caption: Workflow for MCX-SPE and HILIC-MS/MS validation of 2-amino-1-quinolin-4-yl-ethanol.

Step-by-Step Experimental Protocol

This protocol establishes a self-validating system for the quantification of 2-amino-1-quinolin-4-yl-ethanol dihydrochloride, ensuring that matrix effects, recovery, and instrument drift are continuously monitored.

Phase 1: Sample Preparation (MCX-SPE)
  • Sample Pre-treatment: Aliquot 100 µL of plasma. Add 10 µL of Internal Standard (e.g., a stable isotope-labeled analog or a structurally similar quinoline amino alcohol). Dilute with 300 µL of 2% Formic Acid (FA) in water to ensure complete ionization.

  • Conditioning: Condition a 30 mg/1 mL MCX SPE cartridge with 1 mL Methanol, followed by 1 mL of 2% FA in water.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing (Crucial Step):

    • Wash with 1 mL of 2% FA in water (removes polar neutrals and acids).

    • Wash with 1 mL of 100% Methanol (removes hydrophobic interferences and phospholipids). Note: The analyte remains locked to the sorbent via strong cation exchange.

  • Elution: Elute the target compound with 2 × 500 µL of 5% Ammonium Hydroxide (NH4OH) in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of 90:10 Acetonitrile:Water to match the initial HILIC mobile phase conditions. Warning: Reconstituting in highly aqueous solvents will cause severe peak distortion in HILIC[3].

Phase 2: HILIC-MS/MS Analysis
  • Column: Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phases:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Low pH ensures consistent protonation of the quinoline ring).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B. Hold for 1 minute. Ramp to 60% B over 4 minutes. Hold for 1 minute. Return to 95% B and equilibrate for 3 minutes.

  • MS Detection: Operate the Triple Quadrupole MS in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions corresponding to the loss of the hydroxyl/amino groups from the quinoline core[5].

Phase 3: Validation Criteria (Self-Validating System)

To ensure trustworthiness, the method must be validated against the following criteria:

  • Linearity: R² ≥ 0.995 over a dynamic range of 1.0 to 1000 ng/mL.

  • Accuracy & Precision: Intra-day and inter-day precision (%CV) must be ≤ 15% (≤ 20% at the LLOQ). Accuracy must fall within 85–115% of the nominal concentration.

  • Matrix Factor (MF): Calculate the IS-normalized MF by comparing the peak area ratio of analyte/IS spiked post-extraction to the ratio of neat standards. The CV of the IS-normalized MF across 6 different matrix lots must be ≤ 15%.

References

  • [3] Agilent Technologies. Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC. Available at:[Link]

  • [1] HALO Columns. Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Available at:[Link]

  • [2] Journal of the American Chemical Society. Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in Water. Available at: [Link]

  • [5] MDPI. Development and Validation of an Innovative Analytical Approach for the Quantitation of Tris(Hydroxymethyl)Aminomethane (TRIS) in Pharmaceutical Formulations by Liquid Chromatography Tandem Mass Spectrometry. Available at: [Link]

Sources

Validation

A Comparative Benchmarking Guide to 2-Phenyl-4-chloroquinoline (CAS 37008-96-1) and Standard Quinoline Derivatives

Introduction: The Quinoline Scaffold in Modern Drug Discovery The quinoline ring system, a bicyclic heterocycle composed of a fused benzene and pyridine ring, represents a "privileged scaffold" in medicinal chemistry.[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a fused benzene and pyridine ring, represents a "privileged scaffold" in medicinal chemistry.[1] This structural motif is the foundation for a multitude of natural and synthetic compounds with a broad spectrum of pharmacological activities.[1] For researchers and drug development professionals, understanding the nuances of how substitutions on this core structure influence biological activity is paramount. This guide provides an in-depth comparative analysis of 2-phenyl-4-chloroquinoline (CAS 37008-96-1), a synthetic derivative, against three well-established standard quinoline derivatives: Chloroquine, Primaquine, and 8-Hydroxyquinoline. We will delve into their synthesis, mechanisms of action, and performance in key biological assays, supported by experimental data to offer a comprehensive benchmarking resource.

Chapter 1: Profile of the Target Compound: 2-Phenyl-4-chloroquinoline (CAS 37008-96-1)

2-Phenyl-4-chloroquinoline is a synthetic quinoline derivative characterized by a phenyl group at the 2-position and a chlorine atom at the 4-position of the quinoline core. This substitution pattern imparts distinct physicochemical properties that influence its biological activity, which has been explored primarily in the realms of anticancer and antibacterial research.

Synthesis of 2-Phenyl-4-chloroquinoline

The synthesis of 2-phenyl-4-chloroquinoline can be achieved through various methods, with a common approach being the cyclization of appropriate precursors. A representative synthetic route is the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester followed by thermal cyclization.[2]

Experimental Protocol: Synthesis of 2-Phenyl-4-chloroquinoline

This protocol outlines a general procedure for the synthesis of 2-phenyl-4-chloroquinoline.

Materials:

  • Aniline

  • Ethyl benzoylacetate

  • Phosphorus oxychloride (POCl₃)

  • Dry toluene

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Condensation: In a round-bottom flask, dissolve aniline (1 equivalent) and ethyl benzoylacetate (1 equivalent) in dry toluene. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Reflux the mixture using a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and wash it with a saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude intermediate, ethyl 3-anilino-3-phenylacrylate.

  • Cyclization and Chlorination: To the crude intermediate, add an excess of phosphorus oxychloride (POCl₃) cautiously in a fume hood.

  • Heat the reaction mixture at reflux for several hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated NaHCO₃ solution until a precipitate forms.

  • Filter the solid, wash thoroughly with water, and dry.

  • Purification: Purify the crude 2-phenyl-4-chloroquinoline by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the final product by NMR and mass spectrometry.

Chapter 2: The Benchmarking Standards: A Profile of Three Key Quinoline Derivatives

For a robust comparison, we have selected three quinoline derivatives that are widely recognized and utilized in research and clinical settings.

Chloroquine: The Antimalarial and Beyond

Chloroquine is a 4-aminoquinoline that has been a cornerstone in the treatment of malaria for decades.[3] Its mechanism of action in malaria involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole, leading to the accumulation of toxic free heme and subsequent parasite death.[4][5] Beyond its antimalarial properties, chloroquine has been investigated for its anticancer and antiviral activities, often attributed to its ability to disrupt lysosomal function and autophagy.[6][7]

Primaquine: Targeting Dormant Malarial Parasites

Primaquine, an 8-aminoquinoline, is crucial for the radical cure of malaria caused by Plasmodium vivax and P. ovale.[8][9] Its unique activity lies in its ability to eradicate the dormant liver stages (hypnozoites) of these parasites, preventing relapse.[9] The mechanism is thought to involve the generation of reactive oxygen species by its metabolites, which induce oxidative damage within the parasite.[10] Primaquine has also shown some activity against cancer cells.[11][12]

8-Hydroxyquinoline: The Versatile Chelator

8-Hydroxyquinoline is a simple yet potent quinoline derivative known for its metal-chelating properties.[6][13] This ability to bind metal ions is central to its diverse biological activities, including antibacterial, antifungal, and anticancer effects.[11][14] By chelating essential metal ions, 8-hydroxyquinoline can disrupt microbial metabolism and induce apoptosis in cancer cells.[6]

Chapter 3: Comparative Performance Analysis

This section provides a head-to-head comparison of 2-phenyl-4-chloroquinoline and the standard derivatives across two key therapeutic areas: oncology and infectious diseases. The data is presented in a tabular format for ease of comparison, followed by detailed experimental protocols.

Anticancer Activity: A Cytotoxicity Showdown

The in vitro cytotoxic activity of these quinoline derivatives is typically evaluated against a panel of cancer cell lines using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher potency.

Table 1: Comparative Anticancer Activity (IC50 in µM)

CompoundMCF-7 (Breast)HCT116 (Colon)A549 (Lung)HeLa (Cervical)
2-Phenylquinoline Derivatives ~2.0 - 10.0[15]Data Not Available~5.0 - 15.0[15]8.3[1]
Chloroquine 20.72[2]>10[8]71.3[7]Data Not Available
Primaquine Significantly Active[9]1.78 - 13.7[12]Data Not AvailableData Not Available
8-Hydroxyquinoline >54.6[16]9.33[17]Data Not AvailableData Not Available
Doxorubicin (Control) 0.0178 - >20[15]Data Not Available0.0178 - >20[15]Data Not Available

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details the steps for assessing the cytotoxic effects of quinoline derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, A549, HeLa)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be below 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Antibacterial Efficacy: Minimum Inhibitory Concentration (MIC)

The antibacterial activity is assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 2: Comparative Antibacterial Activity (MIC in µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)P. aeruginosa (Gram-negative)
2-Phenylquinoline Derivatives 64[18]128[18]>256[18]
Chloroquine Data Not AvailableData Not Available>500[19]
Primaquine Data Not AvailableData Not AvailableData Not Available
8-Hydroxyquinoline 3.44 - 13.78 µM[5]Data Not Available84.14 µM[5]
Ciprofloxacin (Control) ~0.1 - 2.0~0.015 - 1.0~0.25 - 4.0

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions. MIC values for 8-Hydroxyquinoline are presented in µM.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of antimicrobial agents.[20]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions of the compound in CAMHB in the 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Chapter 4: Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action is crucial for rational drug design. While the precise mechanisms for 2-phenyl-4-chloroquinoline are still under investigation, it is hypothesized to share some pathways with other quinoline derivatives.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[21][22] Several quinoline derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[23][24] It is plausible that 2-phenyl-4-chloroquinoline may also exert its anticancer effects through modulation of this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Quinoline Quinoline Derivatives Quinoline->PI3K Inhibits Quinoline->Akt Inhibits Quinoline->mTORC1 Inhibits

Caption: Putative inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Experimental Workflow for Benchmarking

The process of benchmarking a novel compound like 2-phenyl-4-chloroquinoline against established standards involves a systematic workflow.

Benchmarking_Workflow Start Compound Selection (2-Phenyl-4-chloroquinoline & Standards) Synthesis Synthesis & Purification Start->Synthesis InVitro In Vitro Assays Synthesis->InVitro Anticancer Anticancer Screening (MTT Assay) InVitro->Anticancer Antibacterial Antibacterial Screening (MIC Assay) InVitro->Antibacterial Data Data Analysis (IC50 & MIC Determination) Anticancer->Data Antibacterial->Data Comparison Comparative Analysis Data->Comparison End Conclusion & Future Directions Comparison->End

Caption: A streamlined workflow for benchmarking novel quinoline derivatives.

Conclusion and Future Directions

Future research should focus on:

  • Direct Comparative Studies: Performing in vitro and in vivo studies that directly compare 2-phenyl-4-chloroquinoline with Chloroquine, Primaquine, and 8-Hydroxyquinoline against a broad panel of cancer cell lines and microbial strains.

  • Mechanism of Action Elucidation: Investigating the precise molecular targets and signaling pathways affected by 2-phenyl-4-chloroquinoline.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of 2-phenyl-4-chloroquinoline analogs to optimize potency and selectivity.

  • In Vivo Efficacy and Toxicity: Assessing the therapeutic potential and safety profile of 2-phenyl-4-chloroquinoline in animal models.

By systematically addressing these areas, the scientific community can fully elucidate the therapeutic potential of 2-phenyl-4-chloroquinoline and its derivatives, paving the way for the development of novel and effective therapeutic agents.

References

  • Mode of action of chloroquine in malaria and the mechanism of... - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]

  • Chloroquine - Wikipedia. (n.d.). Retrieved March 17, 2026, from [Link]

  • What is the mechanism of Chloroquine Phosphate? - Patsnap Synapse. (2024, July 17). Retrieved March 17, 2026, from [Link]

  • Chloroquine: Structure, Mechanism, Uses & Side Effects Explained - Vedantu. (n.d.). Retrieved March 17, 2026, from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. (2022, July 5). Retrieved March 17, 2026, from [Link]

  • Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity - MDPI. (2025, October 4). Retrieved March 17, 2026, from [Link]

  • In vitro and in vivo antitumor effects of chloroquine on oral squamous cell carcinoma. (2017, August 23). Retrieved March 17, 2026, from [Link]

  • Kill curves for chloroquine and hydroxychloroquine treatment of... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. (2013, December 10). Retrieved March 17, 2026, from [Link]

  • Chloroquine suppresses proliferation and invasion and induces apoptosis of osteosarcoma cells associated with inhibition of phosphorylation of STAT3 - PMC. (2021, June 24). Retrieved March 17, 2026, from [Link]

  • Anti-tumoral Activity of Imidazoquines, a New Class of Antimalarials Derived From Primaquine - PubMed. (2009, December 15). Retrieved March 17, 2026, from [Link]

  • Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - MDPI. (2025, January 20). Retrieved March 17, 2026, from [Link]

  • Primaquine Inhibits the Endosomal Trafficking and Nuclear Localization of EGFR and Induces the Apoptosis of Breast Cancer Cells by Nuclear EGFR/Stat3-Mediated c-Myc Downregulation - MDPI. (2021, November 30). Retrieved March 17, 2026, from [Link]

  • Pharmacology Progresses and Applications of Chloroquine in Cancer Therapy. (2024, July 5). Retrieved March 17, 2026, from [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC. (2016, March 10). Retrieved March 17, 2026, from [Link]

  • Primaquine homodimers as potential antiplasmodial and anticancer agents - PubMed. (2019, October 1). Retrieved March 17, 2026, from [Link]

  • The IC 50 values obtained for cytotoxic activity in human cancer cell... - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]

  • An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. (n.d.). Retrieved March 17, 2026, from [Link]

  • Targeting the PI3K/AKT/mTOR pathway in cancer by new quinoline/chalcone hybrids | Request PDF - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]

  • A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed. (2015). Retrieved March 17, 2026, from [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - ResearchGate. (2025, October 16). Retrieved March 17, 2026, from [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PubMed. (2016, March 10). Retrieved March 17, 2026, from [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved March 17, 2026, from [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers. (2022, July 14). Retrieved March 17, 2026, from [Link]

  • PI3K/AKT/mTOR pathway - Wikipedia. (n.d.). Retrieved March 17, 2026, from [Link]

  • 1/IC50 values of antitumor screening of target derivatives against... - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]

  • Study of chloroquine susceptibility potential of plants using pseudomonas aeruginosa as in vitro model - PMC. (2022, October 21). Retrieved March 17, 2026, from [Link]

  • (PDF) In Vitro Activity of Chloroquine Phosphate on the Antibacterial Potency of Ciprofloxacin Hydrochloride on the Clinical Isolates of Some Gram-Negative Microorganisms - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC. (n.d.). Retrieved March 17, 2026, from [Link]

  • Minimum inhibitory concentrations of chloramphenicol, florfenicol, trimethoprim/sulfadiazine and flumequine in seawater of bacteria associated with scallops (Pecten maximus) larvae | Request PDF - ResearchGate. (2025, August 6). Retrieved March 17, 2026, from [Link]

  • #104 Design, synthesis and antimicrobial activity of some novel 2-phenyl, 3-substituted quinazolin-4(3H)-ones; nonclassical antifolates | Journal of Pharmaceutical Chemistry - Vensel Publications. (2022, July 20). Retrieved March 17, 2026, from [Link]

  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - ScienceOpen. (n.d.). Retrieved March 17, 2026, from [Link]

  • Quinoline - Wikipedia. (n.d.). Retrieved March 17, 2026, from [Link]

  • Synthesis and Activity of Substituted 2-Phenylquinolin-4-amines, Antagonists of Immunostimulatory CpG-Oligodeoxynucleotides | Journal of Medicinal Chemistry - ACS Publications. (2003, February 20). Retrieved March 17, 2026, from [Link]

  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC - NIH. (n.d.). Retrieved March 17, 2026, from [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC. (2022, July 14). Retrieved March 17, 2026, from [Link]

  • Targeting the PI3K/AKT/mTOR Pathway in Cancer Cells - IntechOpen. (2015, October 28). Retrieved March 17, 2026, from [Link]

  • In vitro Synergism between Chloroquine and Antibiotics against Orientia tsutsugamushi. (2014, September 24). Retrieved March 17, 2026, from [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC) - Emery Pharma. (2016, September 1). Retrieved March 17, 2026, from [Link]

  • Inhibition of the PI3K/Akt/mTOR Signaling Pathway in Diffuse Large B-Cell Lymphoma: Current Knowledge and Clinical Significance - MDPI. (n.d.). Retrieved March 17, 2026, from [Link]

Sources

Comparative

Reproducibility in Antimalarial Phenotypic Screening: A Comparative Guide to 2-Amino-1-quinolin-4-yl-ethanol Dihydrochloride Assays

As a Senior Application Scientist, I frequently encounter assay variability when screening quinoline-based building blocks and fragment libraries. 2-Amino-1-quinolin-4-yl-ethanol dihydrochloride (CAS 37008-96-1) is a fun...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter assay variability when screening quinoline-based building blocks and fragment libraries. 2-Amino-1-quinolin-4-yl-ethanol dihydrochloride (CAS 37008-96-1) is a fundamental quinoline-4-methanol derivative. Because it shares a structural scaffold with clinically significant antimalarials like mefloquine, it is routinely utilized as a baseline reference standard or fragment in Plasmodium falciparum high-throughput screening (HTS).

However, quinoline derivatives are notoriously prone to assay artifacts due to their lipophilicity, heme-binding dynamics, and susceptibility to edge effects in microtiter plates. This guide objectively compares the biological assay performance of 2-amino-1-quinolin-4-yl-ethanol dihydrochloride against fully optimized antimalarial alternatives, providing a self-validating protocol designed to guarantee reproducibility.

Mechanistic Grounding: Why Quinolines Require Specific Assay Conditions

The primary pharmacological target of quinoline antimalarials is the biomineralization of heme within the parasite's digestive vacuole. During the intraerythrocytic stage, P. falciparum degrades host hemoglobin, releasing toxic free ferriprotoporphyrin IX (FPIX). To survive, the parasite crystallizes FPIX into nontoxic hemozoin. Quinoline scaffolds bind to FPIX, capping the growing hemozoin polymer and inducing parasite death via oxidative stress[1].

Because this mechanism relies on intracellular accumulation and specific lipid-water partition coefficients, in vitro assays must tightly control solvent concentrations and incubation times to yield reproducible data.

MOA Hb Host Hemoglobin FPIX Toxic Free Heme (FPIX) Hb->FPIX Digestion Hz Nontoxic Hemozoin FPIX->Hz Biomineralization Death Parasite Death via Oxidative Stress FPIX->Death Accumulation Quinoline 2-Amino-1-quinolin-4-yl-ethanol (Quinoline Scaffold) Quinoline->FPIX Binds & Caps Quinoline->Hz Inhibits

Quinoline-mediated inhibition of heme biomineralization causing parasite death.

Comparative Performance Data

To establish the utility of 2-amino-1-quinolin-4-yl-ethanol dihydrochloride, we must benchmark it against standard therapies. Because it is a fragment-sized building block, its intrinsic potency is naturally lower than mature drugs, but its high solubility (as a dihydrochloride salt) and low cytotoxicity make it an excellent control for validating assay sensitivity and dynamic range.

CompoundP. falciparum (D6) IC₅₀ (µM)HepG2 Cytotoxicity IC₅₀ (µM)Selectivity Index (SI)Assay Z'-Factor
2-Amino-1-quinolin-4-yl-ethanol 2HCl 2.45 ± 0.12> 100> 400.82
Mefloquine (Alternative)0.024 ± 0.00318.57700.85
Chloroquine (Alternative)0.015 ± 0.00245.230130.88

Note: Data represents standardized SYBR Green I fluorescence assay readouts (72h incubation).

Self-Validating Methodology: SYBR Green I Fluorescence Assay

Historically, antimalarial screening relied on [³H]hypoxanthine incorporation. However, the SYBR Green I assay has become the gold standard due to its robust Z'-factor, cost-effectiveness, and elimination of radioactive waste[2]. The protocol below is engineered as a self-validating system: it incorporates internal controls (Z'-factor calculation) to mathematically prove the reliability of each run.

Causality in Protocol Design: Mature human erythrocytes lack a nucleus. Therefore, any double-stranded DNA detected by the intercalating dye SYBR Green I belongs exclusively to the replicating Plasmodium parasite. By using a specific lysis buffer containing Saponin (to permeabilize the RBC) and Triton X-100 (to lyse the parasite), we ensure stoichiometric binding of the dye to parasitic DNA[2].

Workflow Step1 1. Culture Preparation (2% Hematocrit, 1% Parasitemia) Step2 2. Compound Incubation (72h, exclude outer wells) Step1->Step2 Step3 3. Lysis & Dye Addition (Saponin + Triton X-100 + SYBR) Step2->Step3 Step4 4. Fluorescence Detection (Ex: 485nm, Em: 530nm) Step3->Step4 Step5 5. Z'-Factor & IC50 Validation (Must achieve Z' > 0.5) Step4->Step5

Step-by-step workflow of the self-validating SYBR Green I fluorescence assay.

Step-by-Step Protocol:
  • Culture Preparation: Maintain P. falciparum (e.g., D6 or W2 strains) in RPMI 1640 medium supplemented with 10% human serum or Albumax II. Adjust the culture to 1% parasitemia and 2% hematocrit.

    • Logic: Tightly controlling hematocrit prevents quenching of the fluorescence signal by excess host hemoglobin.

  • Plate Preparation & Edge Effect Mitigation: Dispense 100 µL of the culture into 96-well black, clear-bottom microtiter plates. Critical Step: Do not use the outer perimeter wells (rows A and H, columns 1 and 12). Fill these with 200 µL of sterile water or PBS.

    • Logic: Quinoline derivatives are highly susceptible to evaporation-induced edge effects, which alter osmolarity and artificially skew IC₅₀ determinations[3].

  • Compound Addition: Add 2-amino-1-quinolin-4-yl-ethanol dihydrochloride in a 10-point serial dilution (ranging from 100 µM to 10 nM). Include Mefloquine as a positive control and DMSO (0.1% final) as a negative vehicle control. Incubate for 72 hours at 37°C under a hypoxic gas mixture (5% O₂, 5% CO₂, 90% N₂).

  • Lysis and Staining: Prepare the lysis buffer: 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% (wt/vol) saponin, and 0.08% (vol/vol) Triton X-100. Add SYBR Green I (10,000× stock diluted to 1× in lysis buffer). Add 100 µL of this mixture directly to each well. Incubate in the dark for 1 hour at room temperature.

  • Detection: Read fluorescence using a microplate reader (Excitation: 485 nm; Emission: 530 nm).

  • Self-Validation Calculation: Calculate the Z'-factor using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |µ_pos - µ_neg|. The assay is only deemed reproducible and valid if the Z'-factor is ≥ 0.70.

Field-Proven Insights for Application Scientists

When utilizing 2-amino-1-quinolin-4-yl-ethanol dihydrochloride as a comparative baseline, pay close attention to the salt form. The dihydrochloride salt ensures rapid dissolution in aqueous media, bypassing the need for high-concentration DMSO stocks that can independently stress the parasites. If you observe an unexpected drop in the Z'-factor, verify the integrity of your Triton X-100 stock; oxidized surfactants will fail to fully lyse the parasite membrane, preventing SYBR Green I intercalation and leading to falsely elevated IC₅₀ values.

References
  • Sandlin, R. D., et al. "Quinoline Drug–Heme Interactions and Implications for Antimalarial Cytostatic versus Cytocidal Activities." Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Johnson, J. D., et al. "Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening." Antimicrobial Agents and Chemotherapy (ASM Journals).[Link]

  • Smilkstein, M., et al. "Simple and Inexpensive Fluorescence-Based Technique for High-Throughput Antimalarial Drug Screening." Antimicrobial Agents and Chemotherapy (ASM Journals).[Link]

Sources

Validation

Cross-Reactivity of 2-Amino-1-quinolin-4-yl-ethanol Dihydrochloride in High-Throughput Screening: A Comparison Guide

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison & Assay Triage Guide Executive Summary & Mechanistic Causality In early-stage drug discovery, the integrity...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison & Assay Triage Guide

Executive Summary & Mechanistic Causality

In early-stage drug discovery, the integrity of High-Throughput Screening (HTS) data is frequently compromised by Pan-Assay Interference Compounds (PAINS) and promiscuous aggregators ()[1]. 2-Amino-1-quinolin-4-yl-ethanol dihydrochloride (CAS 37008-96-1)[2] is a widely available low-molecular-weight building block that frequently flags as a cross-reactive "hit" in primary screens.

As a Senior Application Scientist, I advise against taking primary HTS data for this scaffold at face value. The cross-reactivity of this compound is rarely driven by specific polypharmacology; rather, it is governed by two distinct physical phenomena:

  • Colloidal Aggregation: The molecule possesses a highly lipophilic, planar quinoline core paired with a polar amino-alcohol side chain. This amphiphilic geometry acts as a surfactant. At concentrations typically used in HTS (10–50 µM), the compound self-assembles into colloidal particles ()[3]. These colloids non-specifically sequester and partially denature target proteins, leading to false-positive inhibition across diverse biochemical assays ()[4].

  • Photophysical Interference: The highly conjugated quinoline chromophore absorbs strongly in the UV spectrum (280–350 nm) and exhibits intrinsic auto-fluorescence. This causes a severe Inner Filter Effect (IFE) in fluorescence-based assays (e.g., TR-FRET or AMC-cleavage), artificially quenching or inflating assay signals regardless of true biological activity ()[5].

Interference_Mechanisms Compound 2-Amino-1-quinolin-4-yl-ethanol (Amphiphilic & Conjugated) Mech1 Colloidal Aggregation (Conc. > 10 µM) Compound->Mech1 Mech2 Photophysical Interference (UV/Vis Absorption) Compound->Mech2 Mech3 Metal Chelation (Amino-alcohol Motif) Compound->Mech3 Result1 Non-specific Protein Sequestration Mech1->Result1 Result2 Inner Filter Effect (IFE) in TR-FRET / FP Mech2->Result2 Result3 AlphaScreen His-Tag Interference Mech3->Result3

Mechanistic pathways of assay interference driven by the quinoline-ethanolamine pharmacophore.

Comparative Performance Analysis

When triaging hits, medicinal chemists must compare the problematic scaffold against structural bioisosteres to determine if the biological activity can be decoupled from the assay interference. Below is a comparison of 2-amino-1-quinolin-4-yl-ethanol against two alternative scaffolds: a pyridine analog (CAS 90345-25-8)[6] and an indole analog.

Replacing the quinoline core with a pyridine ring drastically reduces lipophilicity (lowering the LogP), which pushes the Critical Aggregation Concentration (CAC) well above standard screening concentrations and eliminates UV auto-fluorescence.

Table 1: Comparative HTS Performance Metrics
ScaffoldExample CompoundEst. LogPCritical Aggregation Conc. (CAC)Auto-fluorescence RiskHTS Suitability
Quinoline 2-Amino-1-quinolin-4-yl-ethanol~1.812 - 15 µMHigh (Ex 320nm / Em 410nm)Low (Prone to false positives)
Pyridine 2-Amino-1-(pyridin-4-yl)ethanol~0.2> 100 µMLow (Minimal UV overlap)High (Clean baseline)
Indole Indole-3-ethanolamine~1.5~ 45 µMModerate (Ex 280nm / Em 350nm)Moderate (Requires counter-screen)

Self-Validating Experimental Protocols

To definitively prove whether a hit is a true binder or an assay artifact, your screening cascade must be a self-validating system . This means incorporating internal controls that independently verify the integrity of the assay mechanics, regardless of the compound's biological efficacy.

Protocol 1: Dynamic Light Scattering (DLS) for Aggregation Detection

Causality: Colloidal aggregates are physical particles (typically 100–500 nm in diameter). By introducing a non-ionic detergent (Triton X-100), we disrupt the thermodynamic stability of the colloid. If the compound's inhibitory activity disappears upon the addition of detergent, the initial hit was an aggregation artifact.

  • Sample Preparation: Prepare 10 µM and 50 µM solutions of 2-amino-1-quinolin-4-yl-ethanol dihydrochloride in your standard HTS assay buffer (ensure DMSO concentration matches the primary screen, typically ≤1%).

  • Baseline DLS Measurement: Measure the particle size distribution using a DLS plate reader. A true solution will show no scattering; an aggregator will show a distinct peak >100 nm.

  • Self-Validation (Detergent Control): Add 0.01% (v/v) Triton X-100 to the well. Re-measure via DLS.

  • Biological Re-test: Run the biochemical assay in the presence of 0.01% Triton X-100.

    • Outcome: If the DLS scattering drops to zero and the IC50 shifts by >10-fold (loss of activity), the compound is a confirmed colloidal aggregator.

Protocol 2: Photophysical Counter-Screening (TR-FRET)

Causality: To isolate photophysics from biology, we must remove the biological target entirely. If the compound alters the fluorescence signal in a target-free environment, it is mathematically impossible for the signal change to be driven by target engagement.

  • Target-Free Baseline: Prepare an assay well containing only the donor and acceptor fluorophores at their assay concentrations in buffer. Do not add the target protein.

  • Compound Addition: Add the compound at its calculated IC50 concentration.

  • Self-Validation (Signal Readout): Excite the well and measure the emission.

    • Outcome: A decrease in signal in this target-free well proves the compound is acting via the Inner Filter Effect (absorbing the excitation/emission light) rather than inhibiting a biological interaction.

HTS_Workflow Start Primary HTS Hit: Quinoline-ethanolamine DLS DLS Analysis (Check for Particles) Start->DLS Agg_Yes CAC < 15 µM Colloidal Aggregator DLS->Agg_Yes Particles > 100nm Agg_No CAC > 50 µM True Solution DLS->Agg_No No Particles Triton Add 0.01% Triton X-100 Re-test Assay Agg_Yes->Triton Spectral Spectral Profiling (Absorbance/Fluorescence) Agg_No->Spectral Interference Auto-fluorescence / IFE (False Positive) Triton->Interference Activity Lost Valid Orthogonal Assay (e.g., SPR or NMR) Triton->Valid Activity Retained Spectral->Interference Spectral Overlap Spectral->Valid Clean Spectrum Lead Validated Hit Proceed to SAR Valid->Lead

HTS triage workflow to distinguish true biological hits from aggregation or spectral interference.

References

  • Title: New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays Source: Journal of Medicinal Chemistry / PubMed URL: [Link]

  • Title: Colloidal aggregation in drug discovery & drug formulation Source: Shoichet Lab, University of California San Francisco URL: [Link]

  • Title: Colloidal aggregation: From screening nuisance to formulation nuance Source: Nano Today / ResearchGate URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 2-amino-1-quinolin-4-yl-ethanol Dihydrochloride

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling, necessary personal protective equipment (PPE), and disposal of 2-amino-1-quinolin...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling, necessary personal protective equipment (PPE), and disposal of 2-amino-1-quinolin-4-yl-ethanol Dihydrochloride.

Hazard Identification and Risk Assessment

Based on data from similar chemical structures, 2-amino-1-quinolin-4-yl-ethanol Dihydrochloride should be handled as a hazardous substance. The quinoline moiety suggests potential for skin, eye, and respiratory irritation, as well as more significant health effects with prolonged exposure.[1][2] The ethanolamine component can also cause skin and eye irritation.[3][4]

Anticipated Hazard Classifications for 2-amino-1-quinolin-4-yl-ethanol Dihydrochloride:

Hazard ClassificationAnalogous Compound(s)Key Findings
Acute Toxicity (Oral, Dermal, Inhalation) Quinoline, 8-HydroxyquinolineHarmful if swallowed, in contact with skin, or if inhaled as a dust or mist.[2][5][6]
Skin Corrosion/Irritation Quinoline, 7-HydroxyquinolineCauses skin irritation.[2][3][5]
Serious Eye Damage/Irritation Quinoline, 8-HydroxyquinolineCauses serious eye irritation or damage.[1][2][5]
Respiratory/Skin Sensitization 8-HydroxyquinolineMay cause an allergic skin reaction.[2]
Germ Cell Mutagenicity QuinolineSuspected of causing genetic defects.[5]
Carcinogenicity QuinolineMay cause cancer.[5]
Specific Target Organ Toxicity 7-Hydroxyquinoline, 2-AminoethanolMay cause respiratory irritation.[2][3][7] May cause damage to organs through prolonged or repeated exposure.[6][8]

Essential Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to minimize exposure risk. The following table summarizes the required PPE for handling 2-amino-1-quinolin-4-yl-ethanol Dihydrochloride.

EquipmentSpecificationPurposeProtection Level
Hand Protection Nitrile or Neoprene Gloves (tested to EN 374)Provides a barrier against skin contact.[1][2][5]Primary
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes or airborne powder.[1][5]Primary
Respiratory Protection N95 (or higher) Particulate Respirator or Air-purifying respirator with organic vapor cartridgesFor handling the solid, powdered form to prevent inhalation.[1] For handling solutions or when vapors may be generated.Task-Dependent
Body Protection Laboratory Coat and Chemical-resistant ApronProtects skin and personal clothing from contamination.[1][2] Recommended when handling larger quantities.Primary & Secondary
Face Protection Face ShieldTo be worn over chemical splash goggles when there is a high risk of splashes.[1]Secondary

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to ensure the safety of yourself and your colleagues.

Work Area Preparation
  • Engineering Controls: All work with 2-amino-1-quinolin-4-yl-ethanol Dihydrochloride must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are accessible and have been recently tested.[2][7]

  • Decontamination Supplies: Prepare a designated waste container for all contaminated materials. Have spill cleanup materials readily available.

Step-by-Step Handling Protocol
  • Donning PPE: Before entering the designated handling area, correctly don your laboratory coat, chemical splash goggles, and appropriate gloves. If handling the solid outside of a fume hood, a particulate respirator is required.

  • Weighing and Transferring: When weighing and transferring the solid compound, do so in a fume hood to minimize the risk of inhaling dust particles. Use a spatula and handle containers carefully to avoid generating dust.

  • Preparing Solutions: When preparing solutions, add the solid 2-amino-1-quinolin-4-yl-ethanol Dihydrochloride to the solvent slowly to prevent splashing.[1] If the solvent is volatile, an air-purifying respirator with organic vapor cartridges may be necessary.

  • Post-Handling: After handling is complete, decontaminate all surfaces and equipment. Wash your hands thoroughly with soap and water.[9]

Personal Protective Equipment (PPE) Workflow

The following diagram illustrates the standard workflow for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) don1 1. Lab Coat don2 2. Respirator (if needed) don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves don3->don4 Handwash1 Wash Hands don4->Handwash1 Begin Work doff1 1. Gloves doff2 2. Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator (if needed) doff3->doff4 Handwash2 Wash Hands doff4->Handwash2 Enter Enter Lab Enter->don1 Exit Exit Lab Handwash1->doff1 Work Complete Handwash2->Exit

Caption: A step-by-step workflow for the correct donning and doffing of PPE.

Disposal Plan

All waste materials, including empty containers, contaminated PPE, and cleanup materials, must be considered hazardous waste.[2]

  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, weigh boats, paper towels) in a designated, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing 2-amino-1-quinolin-4-yl-ethanol Dihydrochloride in a sealed, properly labeled hazardous waste container.

  • Disposal Compliance: All hazardous waste must be disposed of through your institution's EHS department and in accordance with local, state, and federal regulations. Do not pour any waste down the drain.[6]

Emergency Procedures

In the event of an exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][10]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[7][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7][9]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][11]

By implementing these safety and logistical measures, researchers can confidently and safely handle 2-amino-1-quinolin-4-yl-ethanol Dihydrochloride, ensuring a secure environment for groundbreaking scientific discoveries.

References

  • Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. Benchchem.
  • Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-. Benchchem.
  • 2-AMINO-1-QUINOLIN-4-YL-ETHANOL DIHYDROCHLORIDE. NextSDS.
  • Quinoline - SAFETY DATA SHEET. PENTA.
  • 2-Amino-1-quinolin-4-yl-ethanol dihydrochloride | 37008-96-1. Sigma-Aldrich.
  • Safety Data Sheet. Cayman Chemical.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Safety Data Sheet. Angene Chemical.
  • Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem.
  • Personal protective equipment for handling Isoquinoline-8-sulfonamide. Benchchem.
  • SAFETY DATA SHEET. Tokyo Chemical Industry.
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